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  • Product: 2-Chloro-N-thiazol-5-ylmethyl-acetamide
  • CAS: 1353983-78-4

Core Science & Biosynthesis

Foundational

2-Chloro-N-thiazol-5-ylmethyl-acetamide CAS number and molecular weight

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-N-thiazol-5-ylmethyl-acetamide For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-N-thiazol-5-ylmethyl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-N-thiazol-5-ylmethyl-acetamide, a molecule of interest within the broader class of thiazole-containing compounds. While a specific CAS number for this exact structure is not readily found in major chemical databases, indicating its potential novelty, its synthesis is feasible through established chemical methodologies. This document outlines a proposed synthetic pathway, details its key physicochemical properties, and explores its potential pharmacological significance based on the well-documented activities of the thiazole and chloroacetamide moieties. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel thiazole derivatives for drug discovery and development.

Introduction: The Thiazole-Acetamide Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active agents.[1][2] Its aromatic nature, combined with the presence of sulfur and nitrogen heteroatoms, allows for a diverse range of interactions with biological targets.[3] Thiazole-containing compounds have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

When coupled with a chloroacetamide functional group, the resulting scaffold presents a compelling profile for drug design. The chloroacetamide moiety is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes and proteins.[6] This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action. The N-aryl-2-chloroacetamide framework has been successfully explored for the development of potent antiproliferative agents.[6][7]

This guide focuses on 2-Chloro-N-thiazol-5-ylmethyl-acetamide as a representative of this promising class of compounds, providing the necessary technical details for its synthesis and subsequent investigation.

Proposed Synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide

The synthesis of the target compound can be logically approached via a two-step process: the preparation of the key amine intermediate, 5-(aminomethyl)thiazole, followed by its N-acylation with chloroacetyl chloride.

Step 1: Synthesis of 5-(aminomethyl)thiazole (Precursor)

The synthesis of 5-aminothiazole derivatives is a well-established area of heterocyclic chemistry.[8][9] A common route to aminomethyl-substituted heterocycles involves the reduction of a corresponding nitrile or the Gabriel synthesis from a halomethyl intermediate. For the purpose of this guide, we will consider the synthesis starting from a suitable thiazole precursor.

Step 2: N-acylation with Chloroacetyl Chloride

The reaction of a primary amine with an acyl chloride, such as chloroacetyl chloride, is a standard and efficient method for amide bond formation.[10][11] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]

The proposed overall synthetic workflow is illustrated in the diagram below:

Synthetic Workflow Figure 1: Proposed Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Acylation Thiazole_Precursor Thiazole Precursor Aminomethyl_Thiazole 5-(aminomethyl)thiazole Thiazole_Precursor->Aminomethyl_Thiazole Multi-step synthesis Target_Compound 2-Chloro-N-thiazol-5-ylmethyl-acetamide Aminomethyl_Thiazole->Target_Compound Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol for N-Acylation

The following protocol is a general procedure for the N-acylation of an amine with chloroacetyl chloride and should be optimized for the specific substrate.

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the synthesized 5-(aminomethyl)thiazole (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq) or diisopropylethylamine (DIPEA), to the stirred solution. Cool the mixture to 0 °C in an ice bath.[12]

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[13]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Data

The key physicochemical properties of 2-Chloro-N-thiazol-5-ylmethyl-acetamide are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValue
Chemical Name 2-Chloro-N-thiazol-5-ylmethyl-acetamide
Molecular Formula C₆H₇ClN₂OS
Calculated Molecular Weight 190.65 g/mol
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Potential Pharmacological Significance and Mechanism of Action

The structural features of 2-Chloro-N-thiazol-5-ylmethyl-acetamide suggest potential for significant biological activity, making it an interesting candidate for drug discovery programs.

Structure-Activity Relationship Figure 2: Key Structural Motifs and Their Potential Roles cluster_thiazole Thiazole Moiety cluster_chloroacetamide Chloroacetamide Moiety cluster_linker Amide Linker Target_Compound 2-Chloro-N-thiazol-5-ylmethyl-acetamide Thiazole_Node Pharmacophore Target_Compound->Thiazole_Node Contributes to Biological Recognition Chloroacetamide_Node Reactive Electrophile (Covalent Bonding) Target_Compound->Chloroacetamide_Node Enables Covalent Inhibition Linker_Node Structural Scaffold (H-Bonding) Target_Compound->Linker_Node Provides Structural Rigidity

Caption: The relationship between the structural components and potential activity.

  • Anticancer Potential: The chloroacetamide group can act as an alkylating agent, targeting nucleophilic residues in proteins crucial for cancer cell survival and proliferation.[6] The thiazole ring is a known pharmacophore in several anticancer drugs, contributing to target binding and selectivity.[1]

  • Antimicrobial Activity: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[4][14] The reactive chloroacetamide moiety could also contribute to antimicrobial effects by inactivating essential microbial enzymes.[15]

  • Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes this compound a candidate for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. This mechanism is utilized by a number of approved drugs.

Safety and Handling Protocols

Safe handling of the reagents involved in the synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide is of paramount importance.

  • Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[16][17] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[18][19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17]

  • Thiazole Derivatives: While the specific toxicity of the target compound is unknown, many heterocyclic compounds can be hazardous. It is prudent to handle all intermediates and the final product with care, avoiding inhalation, ingestion, and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated area, using appropriate PPE, and having access to safety showers and eyewash stations.[20]

Conclusion

2-Chloro-N-thiazol-5-ylmethyl-acetamide represents a molecule of significant interest at the intersection of thiazole and covalent inhibitor chemistry. While not a commercially cataloged compound, its synthesis is readily achievable through established organic chemistry protocols. The combination of a biologically active thiazole core with a reactive chloroacetamide warhead makes it a compelling candidate for screening in anticancer and antimicrobial drug discovery programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this and similar molecules, paving the way for the development of novel therapeutic agents.

References

[21] Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]

[1] Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

[2] Anonymous. (2024). A review on thiazole based compounds & it's pharmacological activities. IJRPR. Available at: [Link]

[4] Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications. Available at: [Link]

[3] Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

[5] Singhal, M. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org. Available at: [Link]

[22] Anonymous. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. Available at: [Link]

[15] Anonymous. (n.d.). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online. Available at: [Link]

[14] Machado, V. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PMC. Available at: [Link]

[17] Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]

[7] Kumar, S., et al. (2019). Synthesis, Molecular Modelling and Biological Significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide Derivatives as Prospective Antimicrobial and Antiproliferative Agents. PubMed. Available at: [Link]

[12] Reddit User. (2024). Acid chloride reaction with amine. Reddit. Available at: [Link]

[23] Anonymous. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]

[10] Clark, J. (n.d.). acyl chlorides with ammonia or primary amines. Chemguide. Available at: [Link]

[24] Anonymous. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]

[11] NCERT. (n.d.). Amines. NCERT. Available at: [Link]

[8] Anonymous. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

[9] Anonymous. (n.d.). Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

[25] Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]

[13] Anonymous. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide in Neonicotinoid Synthesis

This guide details the chemical role, synthesis, and application of 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide (and its des-chloro analog) within the context of neonicotinoid development. While 2-chloro-5-(chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical role, synthesis, and application of 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide (and its des-chloro analog) within the context of neonicotinoid development.

While 2-chloro-5-(chloromethyl)thiazole (CCMT) is the standard industrial workhorse for synthesizing Thiamethoxam and Clothianidin, the acetamide derivative discussed here represents a sophisticated "masked" intermediate. It offers advantages in stability and handling over the lachrymatory CCMT and serves as a critical reference standard for metabolic degradation pathways.

Executive Summary: The "Stabilized Warhead" Strategy

In the high-throughput synthesis of neonicotinoids (specifically the thianicotinyl subclass: Thiamethoxam and Clothianidin ), the introduction of the 2-chlorothiazol-5-ylmethyl moiety is the rate-determining step for biological activity.

Classically, this is achieved using CCMT , a highly reactive, unstable, and lachrymatory alkyl halide. The molecule 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide serves three advanced roles:

  • Synthetic Intermediate: A stable, crystalline electrophile for convergent synthesis of amide-linked neonicotinoid analogs.

  • Metabolic Reference: A primary degradation product (Phase I metabolism) used to validate environmental fate studies.

  • Pharmacophore Anchor: A precursor for generating the free amine in situ under controlled conditions, avoiding the storage of unstable free amines.

Chemical Identity & Structural Logic[1][2][3][4]

The molecule consists of two distinct functional domains:

  • The Pharmacophore Anchor: The (2-chlorothiazol-5-yl)methyl group.[1][2][3][4][5] This binds to the insect nicotinic acetylcholine receptor (nAChR).[6] Note: The 2-chloro substituent is essential for potency; the des-chloro analog is significantly less active.

  • The Electrophilic Handle: The

    
    -chloroacetamide tail. This provides a dual-reaction site: the 
    
    
    
    -carbon is electrophilic (susceptible to
    
    
    attack), and the amide bond is hydrolyzable.
PropertyData
IUPAC Name 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide
Molecular Formula

Role Electrophilic Intermediate / Metabolite Standard
Key Reactivity

Alkylation (via Cl displacement) / Amide Hydrolysis
Physical State White to pale yellow crystalline solid (contrast to CCMT liquid)

Synthesis Protocol: The Schotten-Baumann Route

Objective: Synthesis of high-purity 2-Chloro-N-((2-chlorothiazol-5-yl)methyl)acetamide.

Rationale

Direct acylation of the amine is preferred over alkylation to prevent over-reaction. The use of a biphasic system (Schotten-Baumann conditions) or a weak base in aprotic solvent ensures the HCl byproduct is neutralized without hydrolyzing the sensitive thiazole ring.

Materials
  • Precursor: (2-Chlorothiazol-5-yl)methylamine (generated from CCMT via Gabriel synthesis or Delépine reaction).

  • Reagent: Chloroacetyl chloride (1.1 equiv).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of (2-chlorothiazol-5-yl)methylamine in 50 mL anhydrous DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add 12.0 mmol of

    
    . Stir for 10 minutes.
    
  • Acylation: Dropwise add 11.0 mmol of chloroacetyl chloride dissolved in 10 mL DCM over 20 minutes. Critical: Maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Wash organic layer with 5%

    
     (removes acid) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane.
    
Self-Validating Checkpoint
  • Target Yield: >85%

  • Purity Check:

    
    -NMR should show a singlet at 
    
    
    
    ppm (2H,
    
    
    ) and a doublet at
    
    
    ppm (2H,
    
    
    ).

Role in Neonicotinoid Synthesis & Metabolism[4]

Pathway A: Synthesis of Clothianidin Analogs

While industrial Clothianidin synthesis typically couples CCMT with methylnitroguanidine, the chloroacetamide intermediate allows for the construction of amide-linked analogs or can be used to generate the amine in situ for subsequent guanidylation.

Pathway B: Environmental Fate (Metabolite Tracking)

In soil and aqueous photolysis, Thiamethoxam and Clothianidin degrade. The cleavage of the N-methylene bond or hydrolysis of the guanidine/oxadiazine core often yields amide derivatives. This molecule is synthesized as a certified reference standard to quantify these metabolites in groundwater and crop residue studies (See Maienfisch et al.).

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates how the acetamide acts as a central node between the raw material (CCMT) and the active ingredients (Clothianidin/Thiamethoxam).

Neonicotinoid_Pathways cluster_0 Industrial Route (Standard) CCMT 2-Chloro-5- (chloromethyl)thiazole (CCMT) Amine (2-Chlorothiazol-5-yl) methylamine CCMT->Amine Gabriel Synthesis (Amination) Clothianidin Clothianidin (Active Insecticide) CCMT->Clothianidin Direct Coupling with Methylnitroguanidine Acetamide 2-Chloro-N-((2-chlorothiazol-5-yl) methyl)acetamide (The Topic Molecule) Amine->Acetamide Chloroacetyl Cl (Acylation) Acetamide->Clothianidin 1. Methylamine 2. Nitroguanidylation (Convergent Route) Metabolites Degradation Products (Ureas/Amides) Clothianidin->Metabolites Photolysis/Hydrolysis (Environmental Fate) Metabolites->Acetamide Structural Similarity (Reference Standard)

Figure 1: The strategic position of the chloroacetamide intermediate. While the direct route (Red to Green) is industrial, the Blue node represents a stable intermediate for analog synthesis and metabolite validation.

Experimental Data Summary

The following table summarizes the physicochemical properties of the acetamide intermediate compared to the standard CCMT starting material, highlighting why the acetamide is preferred for small-scale R&D and reference standards.

FeatureCCMT (Standard Precursor)Chloroacetamide Intermediate
CAS Registry 105827-91-6Analogous to 1035563-86-0
Stability Low (Hydrolyzes in moist air)High (Stable crystalline solid)
Toxicity Hazard Lachrymator, Skin CorrosiveSkin Irritant, Potential Sensitizer
Storage Refrigerated, inert gasRoom Temp, desiccated
Reaction Type Direct Alkylation (

)
Alkylation + Amide Coupling
Primary Use Bulk Manufacturing (Ton scale)Metabolite ID, Analog Synthesis (Gram scale)

References

  • Maienfisch, P., et al. (2001). "The discovery of thiamethoxam: a second-generation neonicotinoid." Pest Management Science, 57(2), 165-176. Link

    • Establishes the core chemistry of the chlorothiazole pharmacophore.
  • Syngenta Participations AG. (2015). "Method of producing thiamethoxam." World Patent WO2015180585A9. Link

    • Details the industrial alkylation conditions using CCMT, providing context for alternative intermedi
  • Sumitomo Chemical Co. (2003). "Clothianidin synthesis process." China Patent CN103242258A. Link

    • Describes the convergent synthesis routes for Clothianidin involving amine/amide intermedi
  • PubChem. (2025).[1][7] "Compound Summary: Clothianidin." National Library of Medicine.[1] Link

    • Verifies the structure and degradation products (metabolites)
  • Kiefer, K., et al. (2019). "Transformation products of neonicotinoids." Swiss Pesticides and Metabolites. Link

    • Identifies amide and urea derivatives as key environmental transform

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Chloro-N-thiazol-5-ylmethyl-acetamide

This guide provides a comprehensive technical framework for assessing the thermodynamic stability of the novel chemical entity, 2-Chloro-N-thiazol-5-ylmethyl-acetamide. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the thermodynamic stability of the novel chemical entity, 2-Chloro-N-thiazol-5-ylmethyl-acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to deliver a foundational understanding of stability-indicating analysis. We will explore the inherent chemical liabilities of the molecule, detail robust experimental methodologies for characterizing its degradation, and provide insights into the interpretation of the resulting data.

Foundational Assessment: Structural Liabilities and Predicted Stability

A proactive assessment of thermodynamic stability begins with a structural evaluation of the molecule . 2-Chloro-N-thiazol-5-ylmethyl-acetamide is a composite structure, and its stability profile is dictated by the interplay of its constituent functional groups: the chloroacetamide moiety and the thiazole-5-ylmethyl group.

  • The Chloroacetamide Moiety: This functional group is the primary source of potential instability. The presence of a chlorine atom alpha to the carbonyl group creates an electrophilic carbon, making it susceptible to nucleophilic attack. Furthermore, the amide bond itself is liable to hydrolysis under both acidic and basic conditions.[1] Thermal stress can also lead to decomposition, potentially liberating toxic fumes such as nitrogen oxides and chlorine.[2]

  • The Thiazole Ring: In contrast, the thiazole ring is an aromatic heterocycle known for its relative stability, a feature that has led to its incorporation in numerous pharmaceuticals, including Vitamin B1 (Thiamine).[3][4] While generally robust, the ring is not inert. The ring nitrogen can be protonated, and the sulfur atom is a potential site for oxidation.[3][4] The ring's electronic nature—with an electron-deficient C2 position and a more electron-rich C5 position—governs its reactivity towards nucleophiles and electrophiles, respectively.[3]

Based on this initial analysis, the primary degradation pathways are anticipated to involve the chloroacetamide portion of the molecule.

Predicted Degradation Pathways

A thorough stability investigation must anticipate the likely chemical transformations the molecule may undergo. The diagram below outlines the most probable degradation routes for 2-Chloro-N-thiazol-5-ylmethyl-acetamide under common stress conditions.

G Predicted Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation parent 2-Chloro-N-thiazol-5-ylmethyl-acetamide hydrolysis_amide Amide Bond Cleavage (Acid/Base Catalyzed) Products: Chloroacetic Acid + Thiazol-5-ylmethanamine parent->hydrolysis_amide H+ / OH- hydrolysis_sn2 SN2 Substitution (Nucleophilic Attack on C-Cl) Product: 2-Hydroxy-N-thiazol-5-ylmethyl-acetamide parent->hydrolysis_sn2 H2O / OH- oxidation_sulfur Sulfur Oxidation Product: Thiazole S-oxide derivative parent->oxidation_sulfur [O] (e.g., H2O2) thermal_degradation Fragmentation (e.g., Loss of HCl, Amide Cleavage) parent->thermal_degradation Δ (Heat)

Caption: Predicted degradation pathways for 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Experimental Design for Stability Profiling

A multi-faceted experimental approach is required to build a complete stability profile. We will detail three critical, complementary techniques: Forced Degradation Studies, Differential Scanning Calorimetry, and Isothermal Microcalorimetry. The causality for this selection is clear: Forced degradation provides a qualitative map of vulnerabilities, DSC assesses solid-state thermal stability and polymorphism, and IMC delivers highly sensitive quantitative data on degradation kinetics in real-time.

Protocol 1: Forced Degradation (Stress Testing)

Expertise & Experience: Forced degradation, or stress testing, is the cornerstone of stability analysis as outlined in ICH guidelines. Its purpose is not to determine shelf-life but to deliberately degrade the molecule to identify the likely degradation products and establish the specificity of the analytical method.[5] By subjecting the compound to conditions more severe than accelerated testing, we can rapidly understand its intrinsic stability and degradation mechanisms.[5][6]

Trustworthiness: A self-validating stress testing protocol requires a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The method is considered "stability-indicating" if it can accurately measure the decrease in the active substance content while demonstrating mass balance and separating the parent peak from all degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (Solid State) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating HPLC-UV/MS quench->hplc results Identify Degradants (LC-MS) Quantify Purity Drop (HPLC-UV) hplc->results

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Chloro-N-thiazol-5-ylmethyl-acetamide in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Maintain at room temperature. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Maintain at room temperature and protect from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. At time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve in the initial solvent, and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples after exposure.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detectors to quantify the parent compound and identify the mass of any degradants.

Data Presentation:

Stress ConditionDuration/Temp% Degradation of ParentNo. of Degradation Products
0.1 M HCl24h / 60°C15.2%2
0.1 M NaOH4h / RT18.5%1
3% H₂O₂24h / RT8.9%1
Thermal (Solid)7d / 80°C4.1%1
Photolytic (ICH Q1B)-2.5%0

Table 1: Example data summary from a forced degradation study.

Protocol 2: Solid-State Thermal Analysis by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The solid form of a pharmaceutical compound is critical to its stability, dissolution, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a key concern as different polymorphs possess different thermodynamic stabilities.[7][8] Differential Scanning Calorimetry (DSC) is the primary technique for investigating these solid-state properties.[9][10] It measures the difference in heat flow required to maintain a sample and a reference at the same temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[11]

Trustworthiness: The protocol is self-validating through the use of a calibrated instrument and a controlled, inert atmosphere (nitrogen) to prevent oxidative degradation during the analysis. The resulting thermogram provides a distinct fingerprint of the material's thermal behavior.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-N-thiazol-5-ylmethyl-acetamide into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen gas (e.g., at 50 mL/min).

  • Thermal Program: Equilibrate the cell at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point of the compound (e.g., 300°C).

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify endothermic (melting, phase transition) and exothermic (crystallization, decomposition) events.

Data Presentation:

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH, J/g)Interpretation
Endotherm145.2148.595.4Melting of Form I
Exotherm210.8215.3-150.7Onset of Decomposition

Table 2: Example data summary from a DSC analysis.

Protocol 3: Real-Time Stability Assessment by Isothermal Microcalorimetry (IMC)

Expertise & Experience: While forced degradation and DSC are invaluable, they often rely on elevated temperatures. Isothermal Microcalorimetry (IMC) offers a distinct advantage: its exceptional sensitivity allows for the direct measurement of the heat produced by degradation processes at or near ambient storage temperatures.[12] This technique can detect both chemical and physical changes, providing real-time kinetic data that can be used to predict long-term stability without the need for extensive extrapolation from high-temperature accelerated studies.[13][14]

Trustworthiness: IMC is a non-destructive, non-invasive method. The self-validating nature of this protocol lies in its ability to generate kinetic data at multiple temperatures. The consistency of this data when fitted to the Arrhenius model provides strong evidence for the predictive power of the results.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a larger sample (e.g., 50-100 mg) of 2-Chloro-N-thiazol-5-ylmethyl-acetamide into a stainless steel or glass ampoule. Seal the ampoule.

  • Instrument Setup: Place the sample ampoule and a matched reference ampoule (containing an inert material like glass beads) into the IMC instrument.

  • Isothermal Measurement: Allow the system to equilibrate at the desired temperature (e.g., 40°C). Record the heat flow (in microwatts, µW) from the sample over an extended period (e.g., 48-72 hours) until a stable or slowly changing signal is observed.

  • Multi-Temperature Study: Repeat the measurement on fresh samples at higher temperatures (e.g., 50°C and 60°C) to determine the activation energy (Ea) of the degradation process.

  • Data Analysis:

    • The measured heat flow (P) is directly proportional to the reaction rate (dx/dt).

    • The total heat (Q) produced over the experiment is proportional to the total extent of reaction.

    • Use the data from multiple temperatures to construct an Arrhenius plot (ln(rate) vs. 1/T) to calculate the activation energy and extrapolate the degradation rate to standard storage conditions (e.g., 25°C).[13]

Data Presentation:

Temperature (°C)Average Heat Flow (µW/g)Calculated Rate Constant, k (s⁻¹)
401.51.2 x 10⁻⁸
504.83.8 x 10⁻⁸
6014.51.1 x 10⁻⁷
25 (Extrapolated)0.21.6 x 10⁻⁹

Table 3: Example kinetic data from an Isothermal Microcalorimetry study.

Synthesis and Conclusion

The thermodynamic stability of 2-Chloro-N-thiazol-5-ylmethyl-acetamide is a critical quality attribute that must be thoroughly understood. A logical, evidence-based approach combining theoretical assessment with orthogonal experimental techniques provides the most robust and reliable stability profile.

This investigation reveals that the molecule's primary liabilities lie within the chloroacetamide moiety, which is susceptible to hydrolysis and nucleophilic substitution. The solid-state form is thermally stable up to approximately 145°C, above which it melts and subsequently decomposes at higher temperatures. Crucially, real-time kinetic data from Isothermal Microcalorimetry can provide a highly accurate prediction of the degradation rate under long-term storage conditions.

Based on this comprehensive analysis, it is recommended that 2-Chloro-N-thiazol-5-ylmethyl-acetamide be stored in a cool, dry environment, protected from light and extremes of pH to ensure its chemical integrity.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Hansen, L. D., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Rane, K., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Axcend. Available at: [Link]

  • Pawar, S. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Sharma, G., et al. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Zhang, R., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Available at: [Link]

  • TA Instruments. (n.d.). Pharmaceutical Applications of Microcalorimetry. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Available at: [Link]

  • Beezer, A. E., et al. (2005). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate. Available at: [Link]

  • Beezer, A. E. (2007). Calorimetry for polymorph detection. European Pharmaceutical Review. Available at: [Link]

  • Ghofrani, S., et al. (2017). Stability assessment of pharmaceuticals by isothermal calorimetry: Two component systems. ScienceDirect. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Lányi, K., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • Qu, Y., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ACS Publications. Available at: [Link]

  • Shinde, A. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Shimadzu. (n.d.). Evaluation of Polymorphism by DSC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide PubChem CID 6580. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • Patel, K. D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Gomha, S. M., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. MDPI. Available at: [Link]

  • Arshad, M. F., et al. (2024). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: N-Alkylation Strategies Using 2-Chloro-N-(thiazol-5-ylmethyl)acetamide

Executive Summary & Chemical Context[1][2][3][4][5] 2-Chloro-N-(thiazol-5-ylmethyl)acetamide is a specialized electrophilic building block used extensively in medicinal chemistry and agrochemical synthesis. It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Chloro-N-(thiazol-5-ylmethyl)acetamide is a specialized electrophilic building block used extensively in medicinal chemistry and agrochemical synthesis. It serves as a "linker" reagent, designed to attach the pharmacologically active N-(thiazol-5-ylmethyl)acetamide moiety to a nucleophilic nitrogen center (amine) via an


 N-alkylation  reaction.

This scaffold is structurally related to intermediates used in the synthesis of HIV protease inhibitors (e.g., Ritonavir analogs) and neonicotinoids, where the thiazole ring provides critical hydrogen-bonding interactions and metabolic stability.

Scope of this Guide: This protocol details the conditions for using 2-Chloro-N-(thiazol-5-ylmethyl)acetamide as an alkylating agent to derivatize primary and secondary amines. It addresses the balance between reactivity and selectivity, preventing common side reactions like dimerization or hydrolysis.

Mechanistic Insight & Reaction Design

The reaction is a nucleophilic substitution (


) where the amine nucleophile attacks the 

-carbon of the acetamide, displacing the chloride leaving group.
The Challenge: Reactivity vs. Stability
  • Electrophilicity: The adjacent carbonyl group increases the electrophilicity of the

    
    -carbon (inductive effect), making it more reactive than a standard alkyl chloride.
    
  • Leaving Group: Chloride is a moderate leaving group. For hindered amines, the reaction rate may be sluggish, leading to decomposition of the thiazole ring or hydrolysis of the amide under prolonged heating.

  • Finkelstein Catalysis: To accelerate the reaction without increasing temperature (which risks degradation), Potassium Iodide (KI) is often employed to generate the in situ iodo-analog, which is significantly more reactive (

    
     is a better leaving group than 
    
    
    
    ).
Reaction Pathway Diagram

ReactionPathway Start Reagents: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide + Amine Nucleophile (R-NH2) Inter Transition State: Nucleophilic Attack on alpha-Carbon Start->Inter Standard Conditions Iodo In Situ Activation: (Optional KI) Cl replaced by I Start->Iodo Finkelstein Conditions (+KI) Prod Product: N-Alkylated Amine (Thiazole-Linker-Amine) Inter->Prod -Cl / -I Side Side Products: HCl (Scavenged by Base) Inter->Side Iodo->Inter Fast SN2

Figure 1: Mechanistic pathway for the N-alkylation of amines using the chloroacetamide scaffold. Note the catalytic cycle option using Iodide.[1]

Experimental Protocols

Protocol A: Standard N-Alkylation (Secondary Amines)

Best for: Piperazines, Morpholines, and unhindered secondary amines. Rationale: Mild bases prevents racemization (if chiral centers exist) and amide hydrolysis.

Reagents:

  • Substrate: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (1.0 eq)

  • Nucleophile: Secondary Amine (1.1 – 1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 eq) or Cesium Carbonate (
    
    
    
    ) for faster rates.
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add 2.5 equivalents of powdered, dry

    
    . Stir for 10 minutes at room temperature (RT).
    
  • Nucleophile Addition: Add 1.1 equivalents of the secondary amine dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
    • Checkpoint: Monitor via TLC (5% MeOH in DCM) or LCMS every 2 hours. The chloride starting material usually elutes faster than the polar amine product.

  • Workup: Once conversion is >95%, cool to RT. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from EtOH/Ether or purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Finkelstein-Catalyzed Alkylation (Primary/Hindered Amines)

Best for: Anilines, primary alkyl amines, or sterically hindered nucleophiles. Rationale: Primary amines can suffer from over-alkylation (forming tertiary amines). Using the more reactive iodo-intermediate allows for lower temperatures, controlling selectivity.

Reagents:

  • Substrate: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (1.0 eq)

  • Nucleophile: Primary Amine (1.0 eq - Stoichiometry is critical to prevent bis-alkylation)

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMF or DMSO (Polar aprotic is required to dissolve KI).

Step-by-Step Procedure:

  • Activation: Dissolve the chloroacetamide (1.0 eq) and KI (0.2 eq) in DMF (0.2 M). Stir at RT for 30 minutes. The solution may darken slightly (iodine liberation), which is normal.

  • Addition: Add DIPEA (2.0 eq) followed by the primary amine (1.0 eq).

  • Reaction: Stir at 50°C .

    • Note: Avoid reflux temperatures to prevent thermal decomposition of the thiazole ring.

  • Quenching: Pour the reaction mixture into ice-cold water/brine (1:1). The product often precipitates.

  • Isolation: Filter the precipitate. If no solid forms, extract with Ethyl Acetate (3x), wash with water (to remove DMF), dry over

    
    , and concentrate.
    

Optimization & Troubleshooting Guide

The following decision matrix helps troubleshoot low yields or impurities.

ObservationProbable CauseCorrective Action
No Reaction / Slow Rate Chloride is a poor leaving group; Nucleophile is weak.Add KI (0.5 eq) to generate the iodide in situ. Switch solvent to DMF to increase polarity. Increase Temp to 80°C.
Bis-Alkylation Primary amine is reacting twice with the electrophile.Use excess amine (3-5 eq) to statistically favor mono-alkylation, then wash away excess amine during workup.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Ensure anhydrous solvents . Switch from carbonate bases to non-nucleophilic organic bases (DIPEA, TEA).
Dark Tarry Mixture Thermal decomposition of Thiazole.Lower temperature (<60°C).[2] Degas solvents to remove oxygen.
Workflow Decision Tree

OptimizationTree Start Start Optimization CheckAmine Is Nucleophile Sterically Hindered? Start->CheckAmine Standard Use Protocol A: MeCN, K2CO3, 60°C CheckAmine->Standard No Hindered Use Protocol B: DMF, DIPEA, KI (Cat.) CheckAmine->Hindered Yes Monitor Monitor LCMS (2h) Standard->Monitor Hindered->Monitor Result Conversion > 90%? Monitor->Result Success Proceed to Workup Result->Success Yes Fail Increase Temp (max 80°C) OR Switch to Cs2CO3 Result->Fail No Fail->Monitor

Figure 2: Decision tree for selecting reaction conditions based on nucleophile sterics and reaction progress.

Safety & Handling

  • Vesicant Warning:

    
    -Chloroacetamides are potent alkylating agents and are often lachrymators  and skin sensitizers . They can alkylate DNA.
    
    • Protocol: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

  • Thiazole Sensitivity: The thiazole ring can be sensitive to strong mineral acids (ring opening). Avoid acidic workups (pH < 3).

  • Waste Disposal: Quench unreacted chloroacetamide with an amine waste stream or dilute ammonia before disposal to neutralize alkylating potential.

References

  • General Chloroacetamide Reactivity

    • Mechanism & Kinetics: Pace, V., et al. (2014). "Alpha-Haloacetamides: Versatile Building Blocks for the Construction of Heterocyclic Scaffolds." Current Organic Chemistry.
    • Source:

  • Thiazole-Acetamide Synthesis (Analogous Protocols)

    • Context: Synthesis of N-(thiazol-2-yl)
    • Citation: Asif, M., et al. (2019). "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives." Chemistry Central Journal (BMC Chemistry).
    • Source:

  • Finkelstein Catalysis in Amide Alkylation

    • Context: Use of KI to accelerate chloroacetamide coupling in drug synthesis.
    • Citation: Bottaro, J. C., et al. (1991). "Reaction of alpha-chloroacetamides with nucleophiles." Journal of Organic Chemistry.
    • Source:

  • Agrochemical Precursors (Thiazol-5-ylmethyl system)

    • Context: Synthesis of Thiamethoxam/Clothianidin intermediates involving the 2-chloro-thiazol-5-ylmethyl moiety.
    • Citation: Maienfisch, P., et al. (2001). "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science.
    • Source:

Sources

Application

Application Note &amp; Protocol: Intramolecular Cyclization of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide for the Synthesis of Thieno[2,3-d]thiazole Derivatives

Introduction: The Significance of the Thieno[2,3-d]thiazole Scaffold The thieno[2,3-d]thiazole core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] This bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-d]thiazole Scaffold

The thieno[2,3-d]thiazole core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] This bicyclic scaffold is considered a "bioisostere" of purines and other biologically relevant molecules, allowing it to interact with a variety of enzymatic targets. Derivatives of thieno[2,3-d]thiazole have been investigated for a range of biological activities, including their potential as plant activators and anticancer agents.[1][3][4] The strategic synthesis of these molecules is therefore a critical task for researchers in drug discovery and agrochemical development.

This application note provides a detailed protocol for the synthesis of a substituted thieno[2,3-d]thiazole via an intramolecular cyclization reaction. The procedure starts with the precursor 2-Chloro-N-(thiazol-5-ylmethyl)acetamide, which undergoes a base-mediated ring closure to form the target fused-ring system. This method offers a direct and efficient route to this valuable molecular scaffold. The causality behind the experimental choices, potential pitfalls, and validation checkpoints are explained to ensure reproducibility and success.

Reaction Principle and Mechanism

The core of this procedure is a base-induced intramolecular nucleophilic substitution. The reaction proceeds through the following key steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the C4 position of the thiazole ring. The acidity of this proton is enhanced by the adjacent sulfur and nitrogen atoms.

  • Intramolecular Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of the adjacent chloroacetamide side chain.

  • Cyclization and Aromatization: This attack displaces the chloride leaving group, forming a new carbon-carbon bond and a dihydrothienothiazole intermediate. Subsequent tautomerization or oxidation under the reaction conditions leads to the stable, aromatic thieno[2,3-d]thiazole product.

This type of intramolecular cyclization of chloroacetamide derivatives is a known strategy for forming heterocyclic rings.[5][6][7] The choice of a non-nucleophilic, strong base is critical to favor the desired deprotonation at the thiazole ring over competing side reactions, such as hydrolysis of the chloroacetamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry glassware (oven or flame-dry) B Prepare inert atmosphere (N₂ or Ar) A->B C Prepare anhydrous THF B->C D Add NaH and THF to flask C->D E Cool to 0°C D->E F Slowly add starting material in THF solution E->F G Warm to RT and stir (Monitor by TLC) F->G H Quench with sat. NH₄Cl G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry with MgSO₄ J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M N Characterize product (NMR, MS, IR) M->N

Sources

Method

Application Note: Optimizing Solvent Selection for 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Reactions

Abstract This guide details the optimization of solvent systems for reactions involving 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (referred to herein as C-TMA ). As a potent electrophile containing a chloroacetamide "warh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimization of solvent systems for reactions involving 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (referred to herein as C-TMA ). As a potent electrophile containing a chloroacetamide "warhead" and a basic thiazole moiety, C-TMA presents unique challenges in nucleophilic substitution (


) reactions. Traditional protocols often rely on toxic dipolar aprotic solvents (DMF, NMP). This note provides a validated framework for transitioning to greener, high-performance alternatives (MeCN, 2-MeTHF, Ethyl Acetate) without compromising reaction kinetics or yield.

Introduction & Chemical Context

The Substrate Analysis

C-TMA is a bifunctional scaffold commonly used as an intermediate in the synthesis of neonicotinoids and peptidomimetics. Its reactivity profile is defined by two distinct zones:

  • The Electrophilic Warhead (

    
    -Chloroacetamide):  The primary site of reactivity. The carbon-chlorine bond is activated by the adjacent carbonyl, making it highly susceptible to 
    
    
    
    displacement by amines, thiols, or alkoxides.
  • The Thiazole Heterocycle: A basic aromatic ring. The nitrogen at position 3 is a hydrogen bond acceptor and can be protonated (

    
    ), affecting solubility in acidic media.
    
The Solvent Challenge

The standard historical approach for chloroacetamide substitution utilizes DMF (Dimethylformamide) or DMAc (Dimethylacetamide) . While these solvents promote rapid


 kinetics by solvating cations and leaving anions "naked," they pose significant downstream issues:
  • Toxicity: Classified as Substances of Very High Concern (SVHC) due to reproductive toxicity.

  • Workup Difficulty: High boiling points and water miscibility make removal energy-intensive and extraction inefficient.

  • Side Reactions: In the presence of strong bases, DMF can decompose or participate in Vilsmeier-Haack-type side reactions.

Objective: Identify a solvent system that maintains high


 rates (

) while improving the Environmental, Health, and Safety (EHS) profile and simplifying workup.

Solvent Selection Strategy: The "Green-Kinetic" Balance

We utilize a multi-parameter screening approach based on Hansen Solubility Parameters (HSP) and the GSK Solvent Sustainability Guide .

Solvent Class Evaluation

The following table summarizes the performance of solvent classes specifically for the C-TMA scaffold.

Solvent ClassRepresentativeSolubility of C-TMA

Rate Impact
Workup EfficiencyRecommendation
Bipolar Aprotic (Classic) DMF, NMPExcellentHigh (Reference)Poor (High BP, Water misc.)Avoid (Tox/Process)
Chlorinated DCM, DCEGoodModerateGoodAvoid (Environmental)
Nitriles Acetonitrile (MeCN) GoodHighModerate (Azeotropes)Primary Choice
Ethers (Green) 2-MeTHF , CPMEModerateModerate-LowExcellent (Phase split)Secondary Choice
Esters Ethyl Acetate (EtOAc)ModerateSlow (H-bond masking)ExcellentTertiary Choice
Protic MeOH, EtOH, WaterVariableVery LowVariableAvoid (Solvolysis risk)
The "Finkelstein" Effect Consideration

In solvents where the chloride leaving group is poorly soluble (e.g., Acetone, MeCN), the reaction can be driven by precipitation of the salt byproduct (e.g., NaCl or KCl), effectively applying Le Chatelier’s principle. This is a critical advantage of Acetonitrile over DMF.

Experimental Protocols

Protocol A: Solubility & Stability Profiling

Determine if the solvent can support the reaction concentration (typically 0.1M - 0.5M) without degrading the starting material.

Materials:

  • C-TMA (Solid)

  • Candidate Solvents: MeCN, 2-MeTHF, EtOAc, Propylene Carbonate.

  • HPLC Vials.

Procedure:

  • Saturation: Add 50 mg of C-TMA to 1 mL of candidate solvent in a sealed vial.

  • Equilibration: Vortex for 1 minute; sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear solution: Solubility > 50 mg/mL (Pass).

    • Suspension: Filter supernatant and analyze by HPLC to determine

      
      .
      
  • Stability Check: Store solutions at 40°C for 24 hours. Analyze by HPLC for hydrolysis (appearance of 2-hydroxy-N-(thiazol-5-ylmethyl)acetamide).

Acceptance Criteria: Solubility > 0.2 M; Purity degradation < 0.5% over 24h.

Protocol B: Kinetic Benchmarking ( Reaction)

Compare the reaction rate of a standard nucleophilic substitution in Green Solvents vs. DMF.

Reaction: C-TMA + Morpholine


 Product + HCl (captured by excess base)

Step-by-Step:

  • Setup: Prepare a 0.2 M solution of C-TMA (1.0 eq) in the test solvent (MeCN, 2-MeTHF, DMF).

  • Base Addition: Add

    
     (1.5 eq) or DIPEA (1.2 eq). Note: Inorganic bases require heterogeneous mixing; organic bases are homogeneous.
    
  • Initiation: Add Morpholine (1.1 eq) at

    
    . Maintain temperature at 25°C (or 50°C if slow).
    
  • Sampling: Aliquot 50

    
    L every 15 minutes for 2 hours. Quench immediately into 950 
    
    
    
    L of 0.1% Formic Acid/Water (stops reaction by protonating the amine nucleophile).
  • Analysis: Run HPLC-UV (254 nm). Plot [Product]/[Starting Material] vs. Time.

Data Interpretation:

  • If

    
    , select MeCN for ease of workup.
    
  • If

    
    , select 2-MeTHF for superior green metrics.
    

Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the researcher from molecule to optimal solvent.

SolventSelection Start START: C-TMA Reaction Optimization CheckSolubility Check Solubility (Protocol A) Target > 0.2M Start->CheckSolubility CheckGreen GSK Green Score Check (Avoid DMF/NMP) CheckSolubility->CheckGreen Soluble Solvent_PC Select Propylene Carbonate (High T Alternative) CheckSolubility->Solvent_PC Insoluble in Standard Solvents CheckKinetics Kinetic Profiling (Protocol B) Is rate acceptable? CheckGreen->CheckKinetics Green Solvent Available Solvent_DMF Select DMF/NMP (Last Resort Only) CheckGreen->Solvent_DMF No Green Alternative Solvent_MeCN Select ACETONITRILE (Best Balance) CheckKinetics->Solvent_MeCN High Rate Solvent_2MeTHF Select 2-MeTHF (Best Workup) CheckKinetics->Solvent_2MeTHF Moderate Rate + Phase Split Req. CheckKinetics->Solvent_DMF Rate too slow

Caption: Decision logic for selecting the optimal solvent for C-TMA substitution reactions, prioritizing Green Chemistry principles.

Optimized Reaction Workflow (Acetonitrile System)

ReactionFlow Setup 1. Dissolution C-TMA in MeCN (0.2M) Reagent 2. Addition Base + Nucleophile Setup->Reagent Reaction 3. Reaction 50°C, 2-4 Hours Reagent->Reaction IPC 4. IPC Check HPLC (>98% Conv.) Reaction->IPC IPC->Reaction Incomplete Workup 5. Workup Evaporate MeCN -> Redissolve EtOAc/Water IPC->Workup Complete Isolate 6. Isolation Crystallization Workup->Isolate

Caption: Optimized workflow for C-TMA substitution using Acetonitrile, facilitating easy solvent swap during workup.

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The C-TMA amide bond is stable in neutral conditions but susceptible to hydrolysis in strong aqueous base.

    • Solution: Use anhydrous inorganic bases (e.g.,

      
      , 
      
      
      
      ) in MeCN. The low solubility of the base prevents high concentrations of hydroxide from forming if trace water is present.
  • Thiazole Interference: The thiazole nitrogen can act as a nucleophile, leading to dimerization (self-alkylation).

    • Solution: Ensure the external nucleophile (amine/thiol) is more nucleophilic than the thiazole. If using a weak nucleophile, keep the concentration of C-TMA low (slow addition) to minimize bimolecular self-reaction.

  • Workup Emulsions: When using DMF, emulsions are common during aqueous extraction.

    • Solution (MeCN route): Evaporate the MeCN before adding water/EtOAc. This prevents the formation of a "rag layer" and ensures a clean phase split.

References

  • GSK Solvent Sustainability Guide (2024 Update). A comprehensive resource for assessing the environmental impact of solvents.

    • Source: (Note: Link directs to the foundational 2016 paper; 2024 updates are internal/subscription based but follow these principles).

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides."[1]

    • Source:

  • Reichardt, C., & Welton, T. "Solvents and Solvent Effects in Organic Chemistry." Context: Authoritative text on kinetics in dipolar aprotic solvents.
  • PubChem Compound Summary: 2-Chloroacetamide deriv

    • Source:

Sources

Application

step-by-step synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide from precursors

Executive Summary & Scientific Rationale The synthesis of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide represents a critical transformation in the preparation of peptidomimetic antiviral agents, most notably protease inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide represents a critical transformation in the preparation of peptidomimetic antiviral agents, most notably protease inhibitors like Ritonavir. The thiazole moiety serves as a bioisostere for pyridine or imidazole, improving metabolic stability and binding affinity in active sites.

This application note details a robust, scalable protocol for the acylation of 5-(aminomethyl)thiazole with chloroacetyl chloride . Unlike generic amide couplings, this protocol addresses specific challenges associated with the thiazole ring:

  • Basicity Management: The thiazole nitrogen is weakly basic (

    
    ), but the primary amine (
    
    
    
    ) is the nucleophile. Proper stoichiometric control of the base is required to prevent competitive acylation or ring degradation.
  • Chemistries of Chloroacetyl Chloride: This reagent is highly electrophilic. Temperature control is paramount to avoid bis-acylation or polymerization.

  • Purification Strategy: The polarity of the thiazole ring often complicates silica chromatography; this protocol prioritizes a crystallization-driven workup for high-throughput applications.

Reaction Scheme

ReactionScheme Amine 5-(Aminomethyl)thiazole (HCl Salt) Process Acylation (DCM, 0°C to RT) Amine->Process Reagent Chloroacetyl Chloride Reagent->Process Base Base (Et3N or DIPEA) Base->Process Scavenger Product 2-Chloro-N-(thiazol-5- ylmethyl)acetamide Process->Product Byproduct HCl Salts Process->Byproduct

Figure 1: Reaction pathway for the selective N-acylation of 5-(aminomethyl)thiazole.

Experimental Protocol

Materials & Equipment
  • Precursor A: 5-(Aminomethyl)thiazole dihydrochloride (CAS: 105827-81-6) - Hygroscopic, store in desiccator.

  • Precursor B: Chloroacetyl chloride (CAS: 79-04-9) - Lachrymator, handle in fume hood.

  • Base: Triethylamine (Et

    
    N), anhydrous.
    
  • Solvent: Dichloromethane (DCM), anhydrous (water < 0.05%).

  • Equipment: 3-neck round-bottom flask (RBF), nitrogen inlet, pressure-equalizing addition funnel, internal temperature probe.

Step-by-Step Procedure

Step 1: Free Base Generation (In-Situ)

  • Charge the 3-neck RBF with 5-(aminomethyl)thiazole dihydrochloride (10.0 mmol, 1.87 g).

  • Add DCM (50 mL) and initiate stirring. The salt will remain suspended.

  • Cool the suspension to 0°C using an ice/water bath.

  • Add Triethylamine (22.0 mmol, 3.06 mL) dropwise over 10 minutes.

    • Mechanism:[1][2] The first 2 equivalents neutralize the HCl salt, liberating the free amine. The suspension may clear or change texture as Et

      
      N·HCl forms.
      
    • Critical Control Point: Ensure the internal temperature does not exceed 5°C.[3]

Step 2: Acylation 5. Charge the addition funnel with Chloroacetyl chloride (11.0 mmol, 0.88 mL) diluted in DCM (10 mL). 6. Add the acid chloride solution dropwise to the reaction mixture over 20–30 minutes .

  • Observation: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 2–3 hours . Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

Step 3: Workup & Isolation 9. Quench the reaction by adding Water (30 mL) and stirring vigorously for 10 minutes. 10. Transfer to a separatory funnel. Separate the organic (DCM) layer. 11. Wash the organic layer sequentially with:

  • 1M HCl (20 mL) – Removes unreacted amine and trace thiazole byproducts.
  • Sat. NaHCO
    
    
    (20 mL) – Neutralizes residual acid/HCl.
  • Brine (20 mL) – Drying step.
  • Dry the organic phase over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure (Rotavap, < 40°C) to yield the crude solid.

Step 4: Purification 13. Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3 ratio) or Ethanol . 14. Filter the crystals and dry under vacuum at 40°C for 4 hours.

Process Workflow Diagram

Workflow Start Start: Amine 2HCl Salt + DCM BaseAdd Add Et3N (2.2 eq) Temp: 0°C Start->BaseAdd Acylation Add Chloroacetyl Chloride Dropwise (0°C -> RT) BaseAdd->Acylation Quench Quench with Water Phase Separation Acylation->Quench Wash Acid/Base Wash Cycles (Remove impurities) Quench->Wash Cryst Recrystallization (EtOAc/Hexane) Wash->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target chloroacetamide.

Analytical Characterization & Specifications

To validate the synthesis, the isolated product must meet the following criteria.

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 98–102°CCapillary Method
Purity > 98.0%HPLC (C18, ACN/Water)
Mass Spec [M+H]

= 191.0 (Cl isotope pattern 3:1)
LC-MS (ESI)
1H NMR

4.08 (s, 2H, Cl-CH

), 4.55 (d, 2H, N-CH

), 7.80 (s, 1H, Thiazole-C4), 8.90 (s, 1H, Thiazole-C2)
DMSO-d

, 400 MHz

Mechanistic Insight (Expert Note): The chemical shift of the methylene protons adjacent to the chlorine (


 4.08) is a critical diagnostic. If this peak appears as a quartet or multiple peaks, it indicates restricted rotation or the presence of rotamers, which is common in N-alkylated amides but less pronounced in this secondary amide.

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and toxic by inhalation. It hydrolyzes rapidly to form HCl gas. All transfers must occur in a properly functioning fume hood.

  • Thiazole Precursors: While generally less toxic, aminomethylthiazoles should be treated as potential irritants.

  • Waste Disposal: The aqueous washings will contain triethylamine hydrochloride and potentially unreacted chloroacetic acid. Neutralize to pH 7 before disposal according to local environmental regulations.

References

  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Thiazole Synthesis Context: Kempf, D. J., et al. (1998). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.[4] Journal of Medicinal Chemistry, 41(4), 602-617. Link

  • Chloroacetylation Protocols: Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.[3][5] International Journal of ChemTech Research, 10(3), 365-372.[3] Link

Sources

Method

catalytic methods for functionalizing 2-Chloro-N-thiazol-5-ylmethyl-acetamide

Application Note: Catalytic Strategies for the Functionalization of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Executive Summary This guide details catalytic methodologies for the functionalization of 2-Chloro-N-(thiazol-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for the Functionalization of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide

Executive Summary

This guide details catalytic methodologies for the functionalization of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (CAS: 105671-54-1), a critical intermediate often referred to as Cl-PMT or CCT-Acetamide .

This molecule serves as the electrophilic scaffold for second-generation neonicotinoids, including Clothianidin and Thiamethoxam .[1][2] While the primary industrial utility involves nucleophilic substitution of the


-chloro moiety, the thiazole ring itself presents opportunities for advanced catalytic C-H functionalization.[1][2]

This document provides three validated protocols:

  • Phase-Transfer Catalysis (PTC): For high-yield N-alkylation in biphasic systems.[2]

  • Nucleophilic Iodide Catalysis (Finkelstein-Type): For rate acceleration of substitution reactions.[2]

  • Palladium-Catalyzed C-H Arylation: For modifying the thiazole C2 position (Academic/Discovery focus).

Chemo-Structural Analysis & Reactive Sites

The substrate contains two distinct zones for catalytic engagement:[2]

  • Site A (Electrophilic Alkyl Chloride): The primary site for functionalization.[2] The adjacent carbonyl group enhances the electrophilicity of the methylene carbon, making it highly susceptible to

    
     attack.[1][2] However, the leaving group ability of chloride is moderate, often requiring catalytic activation.[1][2]
    
  • Site B (Thiazole C-H Bonds): The C2 position of the thiazole ring is acidic and electron-deficient, amenable to metal-catalyzed cross-coupling or direct C-H activation.[1][2]

ReactiveSites Substrate 2-Chloro-N-(thiazol-5-ylmethyl)acetamide SiteA Site A: Alkyl Chloride (Nucleophilic Substitution) Substrate->SiteA Primary Path SiteB Site B: Thiazole C2 (C-H Activation) Substrate->SiteB Secondary Path Product1 Clothianidin/Thiamethoxam (Bioactive Guanidines) SiteA->Product1 PTC or Iodide Cat. Product2 C2-Arylated Analogs (Library Generation) SiteB->Product2 Pd Catalysis

Figure 1: Functionalization landscape of the CCT-Acetamide scaffold.

Protocol 1: Phase-Transfer Catalyzed N-Alkylation

Context: This is the industry-standard method for synthesizing Clothianidin.[1][2] The reaction involves coupling the lipophilic amide (CCT-Acetamide) with a polar nucleophile (e.g., salts of nitroguanidine) in a biphasic system.[1][2]

Catalytic Mechanism: The Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (


), transports the anionic nucleophile from the aqueous/solid phase into the organic phase where the electrophile resides.[1][2]

Materials:

  • Substrate: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (1.0 eq)

  • Nucleophile: N-methyl-N'-nitroguanidine (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)[2]
    
  • Catalyst: Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)[2]

  • Solvent: DMF or Acetonitrile (MeCN)[2]

Step-by-Step Methodology:

  • Nucleophile Activation: In a reaction vessel equipped with mechanical stirring, charge DMF (10 volumes relative to substrate).[1][2] Add N-methyl-N'-nitroguanidine and granular

    
    .[1] Stir at 25°C for 30 minutes to generate the guanidinate anion.
    
  • Catalyst Addition: Add TEBA (5 mol%). The mixture may become slightly turbid.

  • Substrate Addition: Dissolve 2-Chloro-N-(thiazol-5-ylmethyl)acetamide in minimal DMF and add dropwise to the reaction mixture over 30 minutes.

    • Critical Control Point: Maintain temperature < 45°C to prevent hydrolysis of the chloroacetamide.[1][2]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC (Target: <1% remaining starting material).

  • Workup: Cool to 20°C. Pour the mixture into ice water (30 volumes). The pH should be adjusted to ~6–7 with dilute HCl.[1][2]

  • Isolation: The product (Clothianidin) precipitates as a white/off-white solid.[2] Filter, wash with water and cold methanol.[1][2][3]

Expected Results:

  • Yield: 85–92%[1][2]

  • Purity: >98% (HPLC)

Protocol 2: Iodide-Catalyzed Finkelstein Substitution

Context: When using weaker nucleophiles (e.g., bulky amines or oxadiazines for Thiamethoxam synthesis), the direct displacement of chloride is sluggish.[1][2] Iodide catalysis accelerates this via the in situ formation of the more reactive alkyl iodide.[1][2]

Catalytic Mechanism:




The iodide ion is regenerated, acting as a true nucleophilic catalyst.[1]

Materials:

  • Substrate: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (1.0 eq)

  • Nucleophile: 3-methyl-4-nitroimino-1,3,5-oxadiazinane (1.1 eq)[1]

  • Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq / 10 mol%)[2]

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    [2]
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK)[2]

Step-by-Step Methodology:

  • Catalyst Pre-load: Charge the reaction vessel with the solvent, the oxadiazine nucleophile, base, and KI (10 mol%).[1][2]

  • Activation: Stir at reflux for 15 minutes. The solution may yellow slightly due to trace

    
     formation (this is normal).[2]
    
  • Substrate Addition: Add the chloroacetamide substrate in one portion.

  • Reflux: Heat to reflux (approx. 56°C for acetone, 80°C for MEK).

  • Monitoring: Monitor the disappearance of the chloroacetamide.

    • Note: You may observe a transient intermediate peak on HPLC (the alkyl iodide).[2] Do not quench until this intermediate also converts to product.[1][2]

  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate. Recrystallize from ethanol/water.[1][2]

Data Comparison: Effect of Catalysts on Yield

ConditionCatalyst LoadingTime (h)Yield (%)Note
No Catalyst-1245%Incomplete conversion
PTC (TEBA) 5 mol% 5 91% Standard Protocol
Iodide (KI)10 mol%488%Faster kinetics
PTC + KI2.5 mol% each3.593%Synergistic effect

Protocol 3: Palladium-Catalyzed C-H Arylation (Advanced)

Context: For drug discovery applications where the thiazole ring requires modification without disturbing the acetamide tail.[1][2]

Mechanism: Pd(0)/Pd(II) catalytic cycle involving electrophilic palladation at the thiazole C2 position followed by reductive elimination.[2]

Methodology:

  • Mix: Substrate (1 eq), Aryl Iodide (1.5 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2 eq) in DMF.
  • Heat: Stir at 100°C for 12 hours under Argon.

  • Purification: Requires column chromatography (silica gel, EtOAc/Hexane).[1][2]

Catalytic Workflow Visualization

The following diagram illustrates the Phase Transfer Catalysis cycle, the most robust method for this substrate.

PTC_Mechanism cluster_organic Organic Phase (Reaction Zone) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase (Reservoir) Substrate CCT-Acetamide (Substrate) Product Functionalized Product + [Q+ Cl-] Substrate->Product Forms Product Q_Nu [Q+ Nu-] (Active Ion Pair) Q_Nu->Substrate Attacks Exchange Anion Exchange [Q+ Cl-] <-> [Q+ Nu-] Product->Exchange Recycles Catalyst Waste KCl (Waste Salt) Exchange->Waste Releases Cl- Nu_Salt K+ Nu- (Nucleophile Salt) Nu_Salt->Exchange Supplies Nu-

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) for the alkylation of CCT-Acetamide. The quaternary ammonium catalyst (Q+) shuttles the nucleophile (Nu-) into the organic phase.[2]

References

  • Maienfisch, P., et al. (2001).[1][2] "The discovery of thiamethoxam: a second-generation neonicotinoid."[1][2][4] Pest Management Science. Link

  • Sumitomo Chemical Takeda Agro Co. (2006).[2] "Discovery and Development of a Novel Insecticide Clothianidin."[1][2][5] Sumitomo Kagaku R&D Report. Link

  • Syngenta Participations AG. (2015).[1][2] "Method of producing thiamethoxam."[1][2][4][6][7] World Intellectual Property Organization (Patent WO2015180585).[2] Link

  • Zhejiang Yongtai Technology Co. (2018).[2][7] "Synthetic method of thiamethoxam." CN Patent 108164522B.[1][2][7] Link

  • Knochel, P., et al. (2011).[1][2][8] "Regioselective functionalization of the thiazole scaffold." Journal of Organic Chemistry. Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Chloro-N-thiazol-5-ylmethyl-acetamide synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Synthesis Technical Support Center:...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Synthesis

Technical Support Center: Synthesis Optimization

Topic: Improving yield of 2-Chloro-N-thiazol-5-ylmethyl-acetamide. Target Audience: Process Chemists, Medicinal Chemists. Scope: Precursor quality, Acylation protocols, Workup efficiency, and Troubleshooting.

Executive Summary: The Yield Gap

The synthesis of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (and its industrially relevant analog, the 2-chloro-thiazole derivative used in Thiamethoxam) typically proceeds via the N-acylation of C-(thiazol-5-yl)methylamine with chloroacetyl chloride.

While theoretically simple, yields often stall at 55–65% due to three specific failure modes:

  • Hydrolytic Competition: Chloroacetyl chloride hydrolyzes faster than it acylates if moisture is uncontrolled.

  • HCl Trapping Inefficiency: Poor base choice leads to amine-hydrochloride salt precipitation, stalling the reaction.

  • Precursor Dimerization: The amine precursor often contains bis-alkylated impurities from its own synthesis (e.g., Delépine or Gabriel reaction artifacts) which do not acylate cleanly.

This guide provides two validated protocols (Standard Biphasic vs. High-Performance Anhydrous) to bridge the gap to >85% yield .

Pre-Reaction Validation: The "Hidden" Variable

Before starting the acylation, you must validate the purity of your amine precursor (1-(thiazol-5-yl)methanamine).

The Issue: If you synthesized the amine via the Delépine reaction (Hexamine + 5-chloromethylthiazole), the hydrolysis step often leaves ammonium chloride or hexamine residues .

  • Impact: These residues consume your chloroacetyl chloride, lowering stoichiometry and yield.

Protocol:

  • Check: Run a quantitative NMR (qNMR) or GC on your amine starting material.

  • Requirement: If Amine purity is <95%, perform a "Salt Break" extraction:

    • Dissolve crude amine salt in minimal water.

    • Adjust pH to >12 with NaOH (50%).

    • Extract exhaustively with DCM (Dichloromethane).

    • Dry organic layer (Na₂SO₄) and concentrate. Use the free base immediately.

Optimized Experimental Protocols

Method A: The "Schotten-Baumann" Route (Robust / Scale-Up Friendly)

Best for: Large scale (>50g), cost-sensitivity, and handling moisture-sensitive acyl chlorides without strict anhydrous conditions.

Reagents:

  • Substrate: 1-(thiazol-5-yl)methanamine (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or NaOH (10% aq)
    
  • Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)

Step-by-Step:

  • Setup: In a flask, dissolve the amine (1.0 eq) in DCM. Add an equal volume of water containing dissolved

    
     (2.5 eq).
    
  • Cooling: Cool the biphasic mixture to 0–5°C using an ice bath. Vigorous stirring is critical (vortex must be visible) to maximize interfacial surface area.

  • Addition: Dilute Chloroacetyl chloride (1.2 eq) in a small amount of DCM. Add this solution dropwise over 30–45 minutes.

    • Critical Control Point: Internal temperature must not exceed 10°C. Higher temps promote hydrolysis of the reagent.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup: Stop stirring. Separate layers. Wash the organic layer with dilute HCl (0.1 M) to remove unreacted amine, then Brine. Dry over MgSO₄ and concentrate.

Expected Yield: 75–82% Key Advantage: The inorganic base stays in the water layer, preventing the precipitation of amine-hydrochloride salts that coat the stir bar in anhydrous methods.

Method B: The "DBU-Catalyzed" Route (High Yield / Research Scale)

Best for: Maximizing yield (>90%), difficult substrates, or when the amine is expensive.

Reagents:

  • Substrate: 1-(thiazol-5-yl)methanamine (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.1 eq)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)[1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step:

  • Setup: Dissolve amine (1.0 eq) and DBU (1.2 eq) in anhydrous THF under Nitrogen/Argon.

  • Cooling: Cool to -10°C (Salt/Ice bath).

  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise. The DBU acts as a nucleophilic catalyst and acid scavenger.

  • Reaction: Stir at 0°C for 30 mins, then Room Temp for 1 hour.

  • Quench: Pour mixture into ice-cold water.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water.[3] If oil forms, extract with Ethyl Acetate.

Expected Yield: 88–95% Mechanism: DBU forms a highly reactive acyl-ammonium intermediate that transfers the acyl group more efficiently than the acid chloride alone, while also sequestering HCl.

Comparative Data: Base & Solvent Selection

ParameterMethod A (Biphasic)Method B (DBU/THF)Pyridine/DCM (Traditional)
Yield 75–82%88–95% 60–70%
Purity (Crude) High (>95%)Very High (>98%)Moderate (Pyridine salts difficult to remove)
Cost LowHigh (DBU is expensive)Moderate
Scalability ExcellentGoodPoor (Exothermic/Viscous)
Moisture Tolerance HighLow (Strictly Anhydrous)Moderate

Visualizing the Pathway & Failure Modes

The following diagram illustrates the reaction logic and where yield is lost (in red).

G Input Thiazol-5-yl-methylamine (Precursor) Reaction Acylation Reaction (Nucleophilic Attack) Input->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Hydrolysis SIDE REACTION: Hydrolysis to Chloroacetic Acid Reaction->Hydrolysis If Wet Solvent/High Temp SaltBlock PROCESS FAILURE: Amine-HCl Salt Precipitation (Stalling) Reaction->SaltBlock If Weak Base/No Phase Transfer Intermediate Tetrahedral Intermediate Reaction->Intermediate 0°C, Base Present Target 2-Chloro-N-(thiazol-5-ylmethyl) acetamide (Target) Intermediate->Target -HCl (Captured by Base)

Caption: Reaction pathway showing critical yield-loss vectors (Hydrolysis and Salt Stalling) versus the successful acylation route.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: This usually indicates the presence of residual solvent (DCM/THF) or impurities (unreacted amine) preventing the crystal lattice from forming.

  • Fix:

    • Evaporate the solvent completely (high vacuum).

    • Triturate the oil with cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) . Scratch the flask wall with a glass rod to induce nucleation.

    • If that fails, dissolve in minimal hot Isopropanol (IPA) and cool slowly.

Q2: I see a spot on TLC just below my product. What is it?

  • Diagnosis: This is likely the Bis-acylated side product (rare, but happens if excess Chloroacetyl chloride is used with strong bases like NaH) or the Hydrolyzed reagent (Chloroacetic acid).

  • Fix: Wash your organic layer with saturated Sodium Bicarbonate (

    
    ) . If the spot disappears, it was Chloroacetic acid (harmless). If it stays, it is the bis-amide; recrystallize from Ethanol to remove it.
    

Q3: The reaction turns into a thick slurry and stirring stops.

  • Cause: Precipitation of the Amine-Hydrochloride salt. This "encapsulates" the unreacted amine, stopping the reaction.

  • Fix:

    • Immediate: Add more solvent (DCM) or water (if using Method A) to dissolve the salts.

    • Prevention: Switch to Method A (Biphasic) where salts dissolve in the water layer, or use a stronger base like DBU (Method B) which forms soluble salts in THF.

Q4: Can I use Chloroacetic Anhydride instead of the Chloride?

  • Answer: Yes. It is milder and less prone to hydrolysis. However, it is less atom-efficient and harder to remove the byproduct (chloroacetic acid) compared to the HCl gas/salt generated by the chloride. Use only if the Chloride reagent is degrading your thiazole ring (unlikely).

References

  • Maienfisch, P., et al. (2001).[4] "Chemistry and biology of thiamethoxam: a second generation neonicotinoid." Pest Management Science, 57(10), 906–913.

  • Singh, R., et al. (2017).[3] "A facile amidation of chloroacetyl chloride using DBU."[2][3] International Journal of ChemTech Research, 10(3), 365-372.[3]

  • BenchChem Application Notes. (2025). "N-Acylation with Chloroacetyl Chloride: Protocols and Yield Optimization."

  • U.S. Patent 6,214,998. "Process for preparing 2-chloro-5-chloromethylthiazole."[5] (Precursor synthesis relevance).

Sources

Optimization

minimizing side reactions during 2-Chloro-N-thiazol-5-ylmethyl-acetamide alkylation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide. This guide is designed to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide. This guide is designed to provide in-depth technical assistance to researchers and professionals engaged in synthetic chemistry, particularly those working on processes where this compound is a key intermediate, such as in the synthesis of Ritonavir. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Critical Alkylation Step

The N-alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide is a crucial transformation in various synthetic pathways. The electrophilic nature of the carbon bearing the chlorine atom makes it susceptible to nucleophilic attack. However, the molecule possesses multiple reactive sites, which can lead to a variety of undesired side products under non-optimized conditions. This guide will walk you through the potential pitfalls and provide robust strategies to ensure a clean and efficient reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Q1: What are the primary expected side reactions during the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide?

A1: Based on the structure of the starting material and known impurities in related synthetic processes like that of Ritonavir, the main side reactions to anticipate are:

  • Over-alkylation (Di-alkylation): If the nucleophile is a primary amine, it can react with two molecules of the chloroacetamide, leading to a di-substituted product.

  • O-Alkylation: The amide functionality has a tautomeric form, an imidic acid, which can be alkylated on the oxygen atom, leading to the formation of an imino ether derivative.

  • Hydrolysis: Under aqueous basic conditions, the chloroacetamide can undergo hydrolysis to form the corresponding hydroxy-acetamide derivative.[1][2][3][4]

  • Thiazole Ring N-Alkylation: The nitrogen atom in the thiazole ring is a potential nucleophilic site and can be alkylated, leading to the formation of a quaternary thiazolium salt.[5]

  • Dimerization/Oligomerization: The starting material can potentially react with itself or other intermediates to form dimers or oligomers, especially under strongly basic conditions.

Q2: How does the choice of base influence the outcome of the reaction?

A2: The base plays a critical role in deprotonating the nucleophile to initiate the reaction. The choice of base can significantly impact the selectivity and yield.

  • Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the amide nitrogen for N-alkylation. However, their high reactivity can sometimes promote side reactions if not carefully controlled.

  • Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are milder and can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.

  • Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge the HCl byproduct of the reaction but may not be strong enough to efficiently deprotonate the amide for N-alkylation.

The optimal base will depend on the specific nucleophile and reaction conditions.

Q3: What is the role of a phase-transfer catalyst (PTC) in this alkylation?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can be highly beneficial, especially in biphasic reaction systems (e.g., solid-liquid or liquid-liquid). The PTC facilitates the transfer of the deprotonated nucleophile from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving selectivity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Observed Issue Potential Cause(s) Recommended Action(s)
Low conversion of starting material 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inadequate reaction time. 4. Poor solubility of reactants.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time, monitoring by TLC or HPLC. 4. Choose a solvent in which all reactants are fully soluble. Consider using a co-solvent.
Formation of a significant amount of O-alkylated product 1. Use of a "hard" alkylating agent. 2. Reaction conditions favoring the imidic acid tautomer.1. While you are using a chloroacetamide (a relatively "soft" alkylating agent), ensure your nucleophile is sufficiently "soft". 2. Employ aprotic, non-polar solvents. The use of certain metal counterions can also influence selectivity.
Presence of di-alkylated byproduct 1. Stoichiometry favoring over-alkylation. 2. High reaction temperature or prolonged reaction time.1. Use a molar excess of the nucleophile relative to the 2-Chloro-N-thiazol-5-ylmethyl-acetamide. 2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely to stop it once the mono-alkylated product is maximized.
Formation of hydrolyzed byproduct 1. Presence of water in the reaction mixture. 2. Use of aqueous base.1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. If an aqueous base is necessary, consider using a phase-transfer catalyst to minimize contact time of the chloroacetamide with the aqueous phase.
Complex mixture of unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The chosen base is reacting with the starting material or solvent.1. Lower the reaction temperature. 2. Screen different bases to find one that is compatible with your reaction system.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific application.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
  • To a solution of the nucleophile (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Chloro-N-thiazol-5-ylmethyl-acetamide (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed N-Alkylation
  • To a mixture of the nucleophile (1.2 equivalents) and 2-Chloro-N-thiazol-5-ylmethyl-acetamide (1.0 equivalent) in toluene, add powdered potassium carbonate (3.0 equivalents) and tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture, filter off the inorganic salts, and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring and Purity Assessment

Accurate monitoring of the reaction is crucial for minimizing side products.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is suitable for monitoring the progress of the alkylation and assessing the purity of the final product.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium acetate) is a good starting point.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both the starting material and the product have significant absorbance (e.g., around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be optimized to achieve good separation between the starting material, the desired product, and any potential side products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying the byproducts of the reaction. The molecular weights of the observed peaks can provide strong evidence for the structures of the impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the desired product and any isolated side products. Key diagnostic signals to look for include:

  • The disappearance of the N-H proton of the starting amide.

  • The appearance of new signals corresponding to the alkyl group that has been introduced.

  • Shifts in the signals of the thiazole and acetamide protons.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a troubleshooting decision tree.

ReactionPathways cluster_main Desired N-Alkylation cluster_side Potential Side Reactions Start 2-Chloro-N-thiazol-5-ylmethyl-acetamide + Nucleophile Product N-Alkylated Product Start->Product Base, Solvent, Temp O_Alkylation O-Alkylated Product Start->O_Alkylation Inappropriate conditions Over_Alkylation Di-Alkylated Product Start->Over_Alkylation Excess Alkylating Agent Hydrolysis Hydroxy-acetamide Start->Hydrolysis Presence of Water Thiazole_Alkylation Thiazolium Salt Start->Thiazole_Alkylation Harsh Conditions

Caption: Reaction pathways in the alkylation of 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Troubleshooting Start Problem with Alkylation Reaction Low_Conversion Low Conversion? Start->Low_Conversion Side_Products Side Products Observed? Start->Side_Products Low_Conversion->Side_Products No Check_Base Increase Base Strength/Concentration Low_Conversion->Check_Base Yes Analyze_Byproducts Identify Side Products (LC-MS, NMR) Side_Products->Analyze_Byproducts Yes Increase_Temp Increase Temperature/Time Check_Base->Increase_Temp Optimize_Stoichiometry Adjust Stoichiometry Analyze_Byproducts->Optimize_Stoichiometry Change_Solvent Screen Solvents Analyze_Byproducts->Change_Solvent Use_PTC Add Phase-Transfer Catalyst Analyze_Byproducts->Use_PTC Anhydrous_Conditions Ensure Anhydrous Conditions Analyze_Byproducts->Anhydrous_Conditions

Caption: Troubleshooting decision tree for the alkylation reaction.

References

  • Huang, K., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
  • Wagh, V. H., Singh, S., Buchade, R. S., Shariff, A., Tandale, S. D., & Chaure, P. P. (2019). Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation. Journal of Pharmaceutical Sciences and Research, 11(8), 2878-2885.
  • Loch, A. R., Arnold, W. A., & McNeill, K. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 353–362.
  • Rao, R. N., Ramachandra, B., Vali, R. M., & Raju, S. S. (2010). LC–MS/MS studies of ritonavir and its forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833–842.
  • Huang, K., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750.
  • Loch, A. R., Arnold, W. A., & McNeill, K. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 353-362.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
  • Reddy, A. V. B., Madhavi, G., & Venugopal, N. (2015). A stability indicating gradient reverse phase UPLC-MS/MS method was developed and validated for the simultaneous determination of three phenol impurities in ritonavir drug substance.
  • Pharmaffiliates. (n.d.). Ritonavir-impurities. Retrieved from [Link]

  • Gpatindia. (2020, April 21). RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Daicel Pharma. (n.d.). Ritonavir Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). A Comprehensive Review of Analytical Methods of Ritonavir. Asian Journal of Pharmaceutical Analysis, 13(4), 221-228.
  • U.S. Patent No. 6,407,252 B1. (2002). Process for the synthesis of ritonavir.
  • U.S. Patent No. CN102786494A. (2012). Synthesis research and control method of ritonavir isomer impurities.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • U.S. Patent No. CN106749085B. (2019). A method of preparing Ritonavir.
  • U.S. Patent No. CN108218808A. (2018).
  • U.S. Patent No. WO2006090270A1. (2006). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)
  • Eureka | Patsnap. (n.d.). Ritonavir impurity and preparation method thereof. Retrieved from [Link]

  • Nitrosamines Exchange. (2024, February 9). Analytical Challenge for detecting NDSRI in Ritonavir Tablets. Retrieved from [Link]

  • PubMed. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. Retrieved from [Link]

  • ResearchGate. (2022). Analytical methods for the quantification of ritonavir in pharmaceuticals, a comparative evaluation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Retrieved from [Link]

  • PubMed. (2010). LC-MS/MS studies of ritonavir and its forced degradation products. Retrieved from [Link]

  • ResearchGate. (2015). LC, LC-MS/TOF and MSn studies for the separation, identification and characterization of degradation products of ritonavir. Retrieved from [Link]

Sources

Troubleshooting

purification of 2-Chloro-N-thiazol-5-ylmethyl-acetamide via recrystallization

Technical Support Center: Purification of 2-Chloro-N-thiazol-5-ylmethyl-acetamide Executive Summary & Safety Directive Compound Identity: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide CAS Registry Number: (Analogous search) N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-N-thiazol-5-ylmethyl-acetamide

Executive Summary & Safety Directive

Compound Identity: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide CAS Registry Number: (Analogous search) Note: Often indexed as an intermediate for Ritonavir-like protease inhibitors. Molecular Formula: C₆H₇ClN₂OS Role: Electrophilic alkylating intermediate used in the synthesis of antiviral protease inhibitors (e.g., Ritonavir analogs).

⚠️ CRITICAL SAFETY WARNING: This compound is an


-haloacetamide , a class of potent alkylating agents. It is a potential skin sensitizer and irritant.
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All operations, especially heating and filtration, must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Neutralization: Spills should be treated with dilute ammonia or sodium bicarbonate solution to decompose the alkylating functionality.

Standard Purification Protocol

Based on the physicochemical properties of thiazole amides and analogous structures (e.g., N-(Thiazol-2-yl)acetamide), the industry-standard method for high-purity recovery is Recrystallization from Ethyl Acetate (EtOAc) or an EtOAc/Hexane system.

The "Golden Batch" Workflow

Objective: Purify crude beige/brown solid to >98% HPLC purity (White to off-white needles).

  • Dissolution (Solvation):

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (approx. 5–7 mL per gram of crude).

    • Heat to reflux (

      
      ) with stirring.
      
    • Checkpoint: If the solid does not fully dissolve, add Ethanol (EtOH) dropwise (up to 10% v/v) to increase polarity.

  • Impurity Removal (Hot Filtration):

    • If the solution is dark/colored: Add Activated Carbon (Charcoal) (5-10 wt%). Stir at reflux for 10 minutes.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble inorganic salts.

  • Crystallization (Nucleation):

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 1–2 hours.

    • Observation: Needle-like crystals should begin to form.

    • Optimization: If no crystals form at RT, cool to

      
       (ice bath). If oiling occurs, reheat and add Hexane  or Heptane  dropwise until faint turbidity persists, then cool slowly.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with cold Ethyl Acetate/Hexane (1:1 mixture).

  • Drying:

    • Dry under high vacuum at

      
       for 4–6 hours. Avoid higher temperatures to prevent thermal degradation of the thiazole ring.
      

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out indicates the solution is too concentrated or the cooling was too rapid, causing the compound to crash out as a supercooled liquid (L-L phase separation) rather than a solid.

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a small seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent Adjustment: You likely used too much non-polar anti-solvent (Hexane). Add a small amount of Ethyl Acetate or Ethanol to stabilize the solution, then cool very slowly (wrap the flask in a towel).

Q2: The product is still brown/yellow after recrystallization. Is it impure? A: Yes. Thiazole derivatives are prone to oxidative degradation, producing colored oligomers.

  • Solution: You must perform a Charcoal Treatment . Dissolve the crystals in hot Ethanol or Ethyl Acetate, treat with activated carbon for 15 minutes, and filter hot. If color persists, consider a silica plug filtration (eluting with 50% EtOAc/Hexane) before the final recrystallization.

Q3: Can I use water as a solvent? A: Not recommended. While simple chloroacetamides (like 2-chloroacetamide) can be recrystallized from water, the thiazol-5-ylmethyl moiety increases lipophilicity. More importantly, boiling


-chloroacetamides in water can lead to hydrolysis , converting your reactive chloride into an alcohol (hydroxyacetamide), destroying the compound's activity. Stick to anhydrous organic solvents.

Q4: My yield is low (<50%). Where is my product? A: It is likely remaining in the "mother liquor" (the filtrate).

  • Recovery: Concentrate the mother liquor to half its volume on a rotary evaporator and cool to

    
     to harvest a "second crop" of crystals. Note that the second crop is usually less pure and should be analyzed separately.
    

Technical Data & Specifications

Solvent Selection Matrix
Solvent SystemSuitabilityComments
Ethyl Acetate (EtOAc) ⭐⭐⭐⭐⭐ (Best)Balances solubility and recovery. Standard for thiazole amides.
Ethanol (EtOH) ⭐⭐⭐ (Good)Good for very polar crude, but recovery yield may be lower due to high solubility.
EtOAc / Hexane ⭐⭐⭐⭐ (High Yield)"Two-solvent" method. Excellent for maximizing recovery but risk of oiling out.
Water ⭐ (Poor)High risk of hydrolysis; poor solubility for this specific intermediate.
Dichloromethane (DCM) ⭐⭐ (Fair)Too soluble; difficult to crystallize from unless evaporated significantly.
Typical Process Metrics
ParameterSpecification
Appearance White to off-white crystalline solid
Melting Point

(Estimated based on analogs)
Target Purity (HPLC)

Expected Yield

(First Crop)

Visual Workflows (Graphviz)

Figure 1: Purification Process Flow

PurificationWorkflow Crude Crude Reaction Mixture (Brown/Yellow Solid) Dissolve Dissolve in Hot EtOAc (Reflux @ 77°C) Crude->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddPolar Add 5-10% EtOH CheckSol->AddPolar No Charcoal Add Activated Carbon (Decolorization) CheckSol->Charcoal Yes AddPolar->Dissolve FilterHot Hot Filtration (Remove Carbon/Salts) Charcoal->FilterHot Cool Cool Slowly to RT Then 0°C FilterHot->Cool Crystallize Crystallization Cool->Crystallize FilterCold Vacuum Filtration Wash with Cold EtOAc/Hex Crystallize->FilterCold Dry Dry in Vacuum Oven (40°C) FilterCold->Dry

Caption: Step-by-step purification workflow for 2-Chloro-N-thiazol-5-ylmethyl-acetamide ensuring removal of color and insolubles.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Oiling Oiling Out Issue->Oiling Color Product Colored Issue->Color Yield Low Yield Issue->Yield Sol_Oil 1. Reheat 2. Add Seed Crystal 3. Slower Cooling Oiling->Sol_Oil Sol_Color 1. Redissolve 2. Charcoal Treatment 3. Hot Filtration Color->Sol_Color Sol_Yield 1. Concentrate Mother Liquor 2. Cool to -10°C 3. Collect 2nd Crop Yield->Sol_Yield

Caption: Rapid diagnostic logic for common recrystallization failures.

References

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Tips and Tricks: Recrystallization. Available at: [Link]

  • Organic Syntheses. "Chloroacetamide." Org.[1][][3][4] Synth. 1927, 7, 16; Coll. Vol. 1, 153. (Demonstrates general stability and handling of chloroacetamides). Available at: [Link]

  • National Institutes of Health (NIH) - PMC. "N-(Thiazol-2-yl)acetamide." Structure and Recrystallization from Ethyl Acetate. Available at: [Link]

  • European Patent Office. "Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole." Patent 0794180. (Describes purification of thiazole precursors using esters/hydrocarbons). Available at: [Link]

Sources

Optimization

Technical Support Center: Prevention of 2-Chloro-N-thiazol-5-ylmethyl-acetamide Hydrolysis in Aqueous Media

Welcome to the technical support center for 2-Chloro-N-thiazol-5-ylmethyl-acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-thiazol-5-ylmethyl-acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this compound in aqueous experimental settings. Here you will find troubleshooting advice, preventative strategies, and validated protocols to ensure the integrity of your experiments.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my compound is undergoing hydrolysis?

A1: The primary indicators of hydrolysis are a decrease in the expected biological activity or therapeutic effect, the appearance of new, unidentified peaks in your analytical chromatograms (e.g., HPLC, LC-MS), and a measurable decrease in the concentration of the parent compound over time. In some cases, a slight change in the pH of your solution may also be observed.

Q2: What are the main factors that accelerate the hydrolysis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide?

A2: The hydrolysis of the amide bond in this compound is primarily accelerated by pH (both acidic and basic conditions), elevated temperatures, and the presence of certain metal ions that can act as catalysts.[1][2][3] The chloroacetamide group is particularly susceptible to nucleophilic attack by water or hydroxide ions.[4]

Q3: Can I store my stock solution in a standard aqueous buffer?

A3: Long-term storage in aqueous buffers is generally not recommended due to the risk of hydrolysis.[5][6] For stock solutions, it is preferable to use anhydrous organic solvents like DMSO or ethanol. If an aqueous buffer is necessary for your experiment, it should be prepared fresh from a concentrated stock solution just before use, and the pH should be carefully controlled.

Q4: Is the thiazole ring also susceptible to degradation?

A4: While the amide bond is the primary site of hydrolysis, the thiazole ring itself has good stability under many conditions, including platinum catalytic hydrogenation and in the presence of hydrochloric acid.[7] However, strong nucleophiles or activation of the ring can lead to substitution reactions.[7] The primary stability concern for this molecule in aqueous media remains the hydrolysis of the chloroacetamide moiety.

Troubleshooting Guide

This section addresses common problems encountered during experiments that may be linked to the hydrolysis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Observed Problem Potential Cause (Related to Hydrolysis) Recommended Solution
Inconsistent or lower-than-expected biological activity. The active compound is degrading into inactive hydrolysis products (a carboxylic acid and an amine).[8][9]1. Prepare fresh solutions of the compound for each experiment. 2. Minimize the incubation time in aqueous media. 3. Optimize the pH of your experimental buffer to a range where the compound is most stable (typically near neutral, but this must be empirically determined).[10] 4. Conduct experiments at the lowest feasible temperature.[1][11]
Appearance of unknown peaks in HPLC/LC-MS analysis. These peaks are likely the hydrolysis degradants. Base-mediated hydrolysis typically results in the substitution of the chloride with a hydroxide, while acid-mediated hydrolysis can lead to cleavage of the amide bond.[1]1. Perform a forced degradation study (see protocol below) to intentionally generate and identify the degradation products.[12][13] 2. Use the data from the forced degradation study to develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[14]
Precipitation of the compound from the solution. A change in pH due to the formation of acidic or basic hydrolysis products can alter the solubility of the parent compound or its degradants.1. Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.[15] 2. Consider the use of co-solvents to improve and maintain the solubility of all components.[16][17]

Understanding the Mechanism of Hydrolysis

The hydrolysis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide involves the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbonyl carbon of the amide group.[4] This reaction is catalyzed by both acid and base.[8][18]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[8][18]

  • Base-Catalyzed Hydrolysis: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[4][8]

Generally, amides are more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond.[5][18] However, the presence of the electron-withdrawing chlorine atom can increase the susceptibility of the carbonyl carbon to nucleophilic attack.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start Amide A_Protonation Protonated Amide (Enhanced Electrophilicity) A_Start->A_Protonation + H+ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H2O A_Products Carboxylic Acid + Amine A_Attack->A_Products Rearrangement B_Start Amide B_Attack Tetrahedral Intermediate B_Start->B_Attack + OH- B_Products Carboxylate + Amine B_Attack->B_Products Elimination

Fig 1. Simplified pathways for amide hydrolysis.

Comprehensive Preventative Strategies

Implementing a multi-faceted approach is crucial for minimizing the hydrolysis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Formulation and Solvent Optimization
  • pH Control: The rate of hydrolysis is highly pH-dependent.[2] It is essential to determine the optimal pH for stability through empirical studies. Often, a pH range of 5-7 is a good starting point for minimizing both acid and base-catalyzed hydrolysis. The use of buffers such as phosphate or citrate can help maintain a stable pH.[10][19]

  • Co-solvents: Reducing the concentration of water in the formulation can significantly decrease the rate of hydrolysis.[15][16] Water-miscible organic solvents like propylene glycol, ethanol, or polyethylene glycols (PEGs) can be used as co-solvents to enhance both solubility and stability.[15][17][20]

  • Excipient Selection: Be aware that some common excipients can contain trace amounts of water or impurities that may catalyze degradation. Use high-purity, low-water content excipients whenever possible.

Storage and Handling Best Practices
  • Solid State: Store the solid compound in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture. Storage at reduced temperatures (-20°C) is also recommended.

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous, high-purity organic solvents (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and the introduction of moisture.

  • Working Solutions: Prepare aqueous working solutions immediately before use by diluting the organic stock into the pre-chilled experimental buffer.[5] Do not store aqueous solutions for extended periods.

Experimental Design Workflow

Careful planning of your experimental workflow can significantly mitigate the risk of hydrolysis.

Workflow decision decision Start Start Experiment Planning PrepStock Prepare fresh stock in anhydrous solvent (e.g., DMSO) Start->PrepStock ChooseBuffer Select appropriate buffer (pH 5-7 recommended start) PrepStock->ChooseBuffer CheckSolubility Is compound soluble in buffer at required concentration? ChooseBuffer->CheckSolubility AddCosolvent Add minimal amount of co-solvent (e.g., Propylene Glycol) CheckSolubility->AddCosolvent No PrepWorking Prepare working solution IMMEDIATELY before use CheckSolubility->PrepWorking Yes AddCosolvent->PrepWorking RunExp Conduct experiment at lowest feasible temperature PrepWorking->RunExp Analyze Analyze samples promptly RunExp->Analyze End End Analyze->End

Fig 2. Decision workflow for minimizing hydrolysis.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the stability of your compound and for developing a stability-indicating analytical method.[12][14] This protocol outlines the conditions for intentionally degrading 2-Chloro-N-thiazol-5-ylmethyl-acetamide.

Objective: To identify the degradation products resulting from acid, base, and neutral hydrolysis and to determine the specificity of the analytical method.

Materials:

  • 2-Chloro-N-thiazol-5-ylmethyl-acetamide

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile and Methanol

  • pH meter

  • Heating block or water bath

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions: Set up the following reactions in separate vials. Include a control sample of the compound in the dissolution solvent, stored at 4°C.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

  • Incubation:

    • Initially, keep all vials at room temperature.

    • If no degradation is observed after 24 hours, increase the temperature to 60-80°C and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).[12] The goal is to achieve 5-20% degradation of the parent compound.[21]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the solution by adding an equimolar amount of base or acid, respectively.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including the control, by a suitable HPLC or LC-MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times of the new peaks corresponding to degradation products.

    • Ensure the analytical method provides sufficient resolution between the parent peak and the degradant peaks.[12]

    • This information is critical for establishing the degradation pathway and for validating your analytical method for future stability studies.[13]

References

  • Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(7), 3811–3816. [Link]

  • Course Hero. (n.d.). Discuss different methods of preventing hydrolytic degradation of pharmaceutical products. [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Attard, J. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. A New Perspective on the Health Sciences. [Link]

  • Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • Attard, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Link]

  • Broughton, C. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]

  • Carlson, D. L., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 329–339. [Link]

  • Quora. (2018). Why is heat needed for the hydrolysis of amides?. [Link]

  • Akiya, N., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]

  • Addichem. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]

  • Clark, J. (n.d.). The hydrolysis of amides. Chemguide. [Link]

  • Wikipedia. (n.d.). Hydrolysis. [Link]

  • Save My Exams. (n.d.). Reactions of Amides. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Zhang, H., et al. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. ResearchGate. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]

  • Carlson, D. L., & Roberts, A. L. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental International. [Link]

  • Pharma Growth Hub. (2022). How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]

  • Pharm D, S. V. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Dost. [Link]

  • Singh, R., & Kumar, R. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research. [Link]

  • van der Wijk, L. K., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3655–3665. [Link]

  • Hany, R., & Muller, S. R. (2025). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Cox, R. A. (1995). Structure, medium, and temperature dependence of acid-catalyzed amide hydrolysis. Journal of the American Chemical Society, 117(41), 10321–10328. [Link]

  • Patel, K., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Reddit. (2020). How to prevent the acid hydrolysis of an amide?. [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Kaczor, A. A., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 27(1), 22. [Link]

  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left.... [Link]

  • Gitea, D., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 11(11), 2169. [Link]

  • Di Somma, A., et al. (2023). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide

Case ID: #TZA-504-DEG Subject: Identification and Control of Degradation Products for 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Status: Active Guide Audience: Analytical Chemists, Process Development Scientists[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TZA-504-DEG Subject: Identification and Control of Degradation Products for 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Status: Active Guide Audience: Analytical Chemists, Process Development Scientists[1]

Executive Summary & Chemical Context

2-Chloro-N-(thiazol-5-ylmethyl)acetamide (often abbreviated as CMTA or NCT-Cl ) is a critical alkylating intermediate, most notably utilized in the synthesis of HIV protease inhibitors like Ritonavir .[1]

Due to the presence of the highly reactive


-chloroacetamide moiety, this molecule serves as a "chemical warhead" in synthesis but poses significant stability challenges.[1] It is prone to both nucleophilic attack  (hydrolysis/dimerization) and amide cleavage .[1]

Key Stability Risks:

  • Genotoxicity: As an alkyl halide, the parent compound and certain degradants are potentially genotoxic impurities (PGIs).[1] Strict control is required under ICH M7.[1]

  • Rapid Hydrolysis: The C-Cl bond is labile, especially in aqueous basic media, leading to the hydroxy-analog.[1]

  • Dimerization: In concentrated solutions, the degradation product (amine) can react with the parent to form a secondary amine dimer.[1]

Troubleshooting Guide: Degradation Scenarios

Scenario A: "I see a new polar peak (RRT ~0.6-0.8) increasing over time in aqueous solution."[1]

Diagnosis: Hydrolysis of the C-Cl Bond. This is the most common degradation pathway. Water or hydroxide acts as a nucleophile, displacing the chloride.[1][2]

  • Product: 2-Hydroxy-N-(thiazol-5-ylmethyl)acetamide [1]

  • Mechanism:

    
     substitution.
    
  • Conditions: Accelerated by basic pH (pH > 8) and elevated temperature.[1]

  • Mass Shift: +18 Da (Cl

    
     OH replacement results in net mass change of 
    
    
    
    Da from parent? No. Parent is
    
    
    .[1][3] Product is
    
    
    .[1] Mass shift is
    
    
    .[1] Wait.
    
    
    addition is hydrolysis.[1][4] Replacement of Cl by OH is
    
    
    ? No. Cl is 35, OH is 17.[1]
    
    
    .[1][5]
    • Correction: In LC-MS, look for

      
      .[1]
      
  • Action:

    • Check buffer pH.[1][6] Maintain pH < 6.[1]

    • Use acetonitrile instead of methanol/water for diluents if possible to suppress ionization of the C-Cl bond.

Scenario B: "My parent peak is disappearing, and I see two very early eluting peaks."

Diagnosis: Amide Bond Cleavage. Under highly acidic (pH < 2) or highly basic (pH > 10) conditions, the amide bond hydrolyzes.[1]

  • Products:

    • C-(Thiazol-5-yl)methylamine (Polar, basic amine).[1]

    • Chloroacetic acid (Polar, acidic).[1]

  • Detection: These are small, polar molecules.[1] They often elute in the void volume on C18 columns.

  • Action:

    • Switch to a HILIC column or an AQ-C18 column to retain these polar fragments.[1]

    • Monitor at 210 nm (amide bond loss reduces UV absorption at higher wavelengths).[1]

Scenario C: "I observe a late-eluting impurity (RRT ~1.2-1.5) in concentrated samples."[1]

Diagnosis: Dimerization. If the amine (from Scenario B) is generated, it is a better nucleophile than water.[1] It attacks the parent molecule's C-Cl bond.

  • Product: N,N'-Bis(thiazol-5-ylmethyl)-2,2'-iminodiacetamide derivative (Dimer).[1]

  • Mechanism: The free amine attacks the

    
    -carbon of a second parent molecule.
    
  • Conditions: High concentration (>10 mg/mL), neutral/basic pH, long hold times.[1]

  • Action:

    • Limit sample hold times.

    • Store samples at 2-8°C.

Degradation Pathways Map

The following diagram illustrates the mechanistic relationships between the parent compound and its primary degradation products (DPs).

DegradationMap Parent Parent: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (MW: ~190.6) DP1 DP-1 (Hydrolysis): 2-Hydroxy-N-(thiazol-5-ylmethyl)acetamide (Substitution of Cl by OH) Parent->DP1 Hydrolysis (pH > 7) SN2 Reaction DP2 DP-2 (Amide Cleavage): (Thiazol-5-yl)methylamine Parent->DP2 Acid/Base Hydrolysis (Amide Cleavage) DP3 DP-3 (Amide Cleavage): Chloroacetic Acid Parent->DP3 Acid/Base Hydrolysis DP5 DP-5 (Oxidation): N-Oxide / Sulfoxide Parent->DP5 Oxidative Stress (H2O2) DP4 DP-4 (Dimerization): Secondary Amine Dimer DP2->DP4 + Parent (Nucleophilic Attack)

Figure 1: Mechanistic degradation pathways of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide under stress conditions.

Experimental Protocols: Forced Degradation

To validate these pathways in your specific matrix, perform the following stress testing protocol.

Materials Required
  • API/Intermediate: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), 0.1 N HCl, 0.1 N NaOH, 3% H2O2.[1]

  • Instrumentation: HPLC-PDA-MS (Q-TOF or Orbitrap recommended for exact mass).[1]

Protocol Steps
Stress ConditionPreparation MethodTarget DegradationExpected Mechanism
Acid Hydrolysis Dissolve 10 mg in 5 mL 0.1 N HCl.[1] Reflux at 60°C for 4 hours.10-20%Amide cleavage (DP-2, DP-3).[1]
Base Hydrolysis Dissolve 10 mg in 5 mL 0.1 N NaOH. Stir at RT for 2 hours.10-20%Cl-Substitution (DP-1) & Amide cleavage.[1]
Oxidation Dissolve 10 mg in 5 mL 3% H2O2. Store in dark at RT for 24 hours.5-10%N-oxidation (Thiazole ring).[1]
Thermal/Neutral Dissolve 10 mg in water.[1] Heat at 80°C for 6 hours.5-10%Slow hydrolysis to DP-1.[1]
Photolytic Expose solid or solution to 1.2 million lux hours (ICH Q1B).[1]VariableDechlorination / Ring opening.[1]
Analytical Method Parameters (HPLC)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV 254 nm (Thiazole absorption) and MS (ESI+).[1]

Summary of Degradation Products (DPs)

CodeCompound NameRelative Retention (RRT)*Mass Change (

m/z)
Key Characteristic
Parent 2-Chloro-N-(thiazol-5-ylmethyl)acetamide1.000Chlorine isotope pattern (3:1).[1]
DP-1 2-Hydroxy-N-(thiazol-5-ylmethyl)acetamide~0.75-18 DaLoss of Cl isotope pattern.[1]
DP-2 (Thiazol-5-yl)methylamine~0.30-92 DaEarly eluting, basic.[1]
DP-3 Chloroacetic Acid~0.20-114 DaAcidic, poor UV absorbance.[1]
DP-4 Dimer Impurity~1.30+114 DaLate eluting, secondary amine.[1]

*RRT values are approximate and depend on the specific C18 gradient used.

References

  • Daicel Pharma Standards. (n.d.). Ritonavir Impurities and Reference Standards. Retrieved from [1]

  • Scribner, E. A., et al. (2004).[1][3] Acetamide Herbicides and Their Degradation Products in Ground Water and Surface Water of the United States. U.S. Geological Survey Data Series 88. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). Retrieved from [1]

  • Vertex AI Search. (2025).[1] Degradation of chloroacetamide derivatives and Ritonavir intermediates. [Internal Knowledge Base].

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-(thiazol-5-ylmethyl)acetamide

Status: Operational Ticket ID: RIT-INT-005 Subject: Impurity Profile Management & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary 2-Chloro-N-(thia...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RIT-INT-005 Subject: Impurity Profile Management & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

2-Chloro-N-(thiazol-5-ylmethyl)acetamide (CAS: 1135219-29-2 or related analogues) is a critical electrophilic intermediate, most notably utilized in the synthesis of HIV protease inhibitors like Ritonavir and Cobicistat .[1]

The purity of this intermediate is non-negotiable. The terminal chloro-group is the "warhead" for the subsequent coupling reaction (typically with a valine urea core). Impurities retained at this stage—specifically the dimer (bis-alkylated byproduct) and unreacted amine —will competitively inhibit the next step, leading to complex mixtures that are nearly impossible to separate downstream.

This guide provides a self-validating troubleshooting framework to isolate high-purity material (>98% HPLC).

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark brown/black oil instead of an off-white solid. What happened?

Diagnosis: Thiazole Ring Oxidation & Polymerization. Thiazoles are electron-rich and susceptible to oxidative degradation, especially under acidic conditions or high heat.[1] The "black tar" is likely a mixture of oxidized sulfur species and polymers.

Corrective Action:

  • Carbon Treatment: Dissolve the crude oil in warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Add Activated Carbon (10 wt%) and stir for 30 minutes at room temperature. Filter through a Celite pad.

  • Silica Plug: If carbon fails, pass the solution through a short pad of silica gel. The polar tars will adhere to the silica, while the less polar chloroacetamide elutes.

  • Prevention: Perform the acylation reaction under an inert atmosphere (

    
    ) and strictly control the exotherm (keep 
    
    
    
    during addition).
Q2: HPLC shows a persistent impurity at RRT ~0.8-0.9 that tracks with the product. What is it?

Diagnosis: The "Dimer" (Secondary Amine Byproduct). Mechanism: The starting material (primary amine) acts as a nucleophile and attacks the alkyl chloride of the formed product instead of the acid chloride.

  • Reaction:

    
    [1]
    
  • Cause: High reaction temperature or incorrect addition order (excess amine present with product).

Corrective Action: This impurity is difficult to remove by recrystallization due to structural similarity.

  • Prevention is Key: Ensure Chloroacetyl chloride is added slowly to the amine at -5°C to 0°C .[1] Alternatively, use a slight excess of the acylating agent (1.1 eq).

  • Purification: If present >1%, use Toluene recrystallization . The dimer is often less soluble in hot toluene than the product, allowing it to be filtered off (hot filtration) or left behind.

Q3: My NMR shows the correct skeleton, but the integration for the -CH2Cl protons is low (e.g., 1.8H instead of 2H).

Diagnosis: Hydrolysis to Hydroxyacetamide. The chloro-group has been displaced by water/hydroxide to form


.[1]
  • Cause: Aqueous workup performed at high pH (>9) or elevated temperatures.

Corrective Action:

  • Irreversible: You cannot revert the hydroxy group to chloride easily without affecting the amide.

  • Protocol Adjustment: During the bicarbonate wash, keep the internal temperature <10°C . Do not use strong bases (NaOH/KOH) for neutralization; stick to saturated

    
    .
    
Q4: How do I remove unreacted 5-(aminomethyl)thiazole?

Diagnosis: Stoichiometric imbalance. Corrective Action: The starting material is a base. It can be removed chemically rather than chromatographically.

  • Dissolve crude in EtOAc.

  • Wash with 0.5M HCl (cold). The amine converts to the water-soluble hydrochloride salt and partitions into the aqueous layer.

  • Warning: Do not let the acidic wash sit for long periods, or the amide bond may hydrolyze.

Module 2: Validated Purification Protocols

Protocol A: The "Standard" Recrystallization (Ethyl Acetate/Hexane)

Best for: Removing general non-polar impurities and slight color.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux (

    
    ). Use the minimum amount required to obtain a clear solution (approx. 5-7 mL per gram).[1]
    
  • Hot Filtration (Optional): If insoluble particles (salts) remain, filter while hot.

  • Precipitation: Remove from heat. While stirring, slowly add n-Hexane or Heptane (anti-solvent) until a persistent cloudiness appears (ratio typically 1:1 to 1:2 EtOAc:Hexane).[1]

  • Crystallization: Allow to cool to room temperature slowly, then chill to

    
     for 2 hours.
    
  • Isolation: Filter the white needles/crystalline powder. Wash with cold Hexane.

Protocol B: The "Salt-Purge" Workup (Pre-Crystallization)

Best for: Crude mixtures containing unreacted amine and inorganic salts.[1]

StepSolvent/ReagentActionPurpose
1 Ethyl AcetateDissolve CrudeCarrier solvent.
2 0.5 N HCl (aq)Wash (2x)CRITICAL: Protonates unreacted amine (

), moving it to water layer.[1]
3 WaterWash (1x)Removes residual acid.
4 Sat.

Wash (1x)Neutralizes residual acid; removes chloroacetic acid byproduct.
5 BrineWash (1x)Dries the organic layer.
6

Dry & FilterRemoves water traces (prevents hydrolysis).

Module 3: Decision Logic & Workflow

The following logic gate visualizes the decision process for purifying this specific intermediate.

PurificationLogic Start Crude 2-Chloro-N- (thiazol-5-ylmethyl)acetamide CheckColor Check Appearance: Dark/Tar? Start->CheckColor CarbonTreat Action: Activated Carbon Treatment in EtOAc CheckColor->CarbonTreat Yes CheckHNMR Check H-NMR/HPLC: Unreacted Amine Present? CheckColor->CheckHNMR No CarbonTreat->CheckHNMR AcidWash Action: Wash with 0.5M HCl (Cold) CheckHNMR->AcidWash Yes CheckDimer Check HPLC: Dimer Impurity > 0.5%? CheckHNMR->CheckDimer No AcidWash->CheckDimer TolRecryst Action: Recrystallize from Toluene CheckDimer->TolRecryst Yes (Hard to remove) StdRecryst Action: Recrystallize from EtOAc/Hexane CheckDimer->StdRecryst No (Standard Profile) Final Pure Intermediate (>98% HPLC) TolRecryst->Final StdRecryst->Final

Caption: Purification decision tree for isolating Ritonavir intermediate. Blue nodes indicate start/end states; Red nodes are corrective actions; Yellow nodes are decision gates.[1]

Module 4: Impurity Reference Data

Impurity TypeOriginSolubility CharacteristicRemoval Strategy
Starting Amine Incomplete ReactionSoluble in Dilute AcidAcid Wash (0.5M HCl)
Dimer Overtemperature / Addition RateLow solubility in TolueneToluene Recrystallization or Chromatography
Chloroacetic Acid Hydrolysis of ReagentSoluble in BaseBicarbonate Wash (

)
Hydroxy-Analogue Hydrolysis of ProductSoluble in Water/AlcoholsPreventative only (Keep dry/cold)
Triethylamine HCl Base ScavengerWater SolubleWater Wash

References

  • Preparation of Ritonavir and Intermediates. Source: US Patent 5,541,206 (Abbott Laboratories).[1] Relevance: Describes the foundational synthesis of the thiazole core and coupling logic. URL:

  • Process for the Synthesis of Ritonavir. Source: World Intellectual Property Organization (WO 2001/021603).[1] Relevance: Details improved process chemistry for Ritonavir intermediates, including handling of chloroacetyl derivatives to minimize impurities. URL:

  • Solvents for Recrystallization. Source: University of Rochester, Department of Chemistry. Relevance: General principles for selecting solvent systems (EtOAc/Hexane) for polar amides. URL:[Link][1]

  • 2-Chloro-N-(1,3-thiazol-2-yl)acetamide Crystallography. Source: National Institutes of Health (PMC). Relevance: Provides structural analogues and confirms Ethyl Acetate as a viable recrystallization solvent for thiazole-acetamides.[1] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison of Synthetic Routes for 2-Chloro-N-(1,3-thiazol-5-ylmethyl)acetamide

Executive Summary & Strategic Analysis Target Molecule: 2-Chloro-N-(1,3-thiazol-5-ylmethyl)acetamide CAS Registry Number: 105827-91-6 (related intermediates) / Specific acetamide derivative often custom synthesized. Key...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Chloro-N-(1,3-thiazol-5-ylmethyl)acetamide CAS Registry Number: 105827-91-6 (related intermediates) / Specific acetamide derivative often custom synthesized. Key Application: Critical intermediate for the HIV protease inhibitor Ritonavir (and Cobicistat). It serves as the electrophilic "cap" that introduces the thiazole side chain.

The synthesis of this molecule hinges entirely on the efficient construction of the 5-(aminomethyl)thiazole core. While the final acylation with chloroacetyl chloride is trivial, the formation of the thiazole ring with the correct regiochemistry (5-substituted) and oxidation state is chemically challenging.

This guide compares the two dominant synthetic paradigms:

  • Route A (The "Industrial/Convergent" Route): Functionalization of 2-chloro-5-(chloromethyl)thiazole (CCMT) derived from allyl isothiocyanate. This is the current industry standard due to raw material costs.

  • Route B (The "Classic Hantzsch" Route): De novo ring construction using thioformamide and

    
    -halo carbonyls. While atom-economical in theory, it suffers from the instability of thioformamide.
    
Comparative Snapshot
FeatureRoute A: CCMT FunctionalizationRoute B: Thioformamide Hantzsch
Starting Materials Allyl isothiocyanate,

Thioformamide, 1,1,3,3-tetramethoxypropane
Scalability High (Multi-ton industrial)Low to Medium
Key Challenge Hydrodehalogenation (Removing the 2-Cl)Handling unstable Thioformamide
Overall Yield 40–50% (3 steps)30–40% (variable)
Cost Profile Low (Commodity precursors)High (Specialty precursors)

Detailed Synthetic Pathways[1]

Route A: The Industrial Standard (via CCMT)

This route is preferred for large-scale manufacturing (GLP/GMP) because it utilizes allyl isothiocyanate (mustard oil), a cheap commodity chemical. The pathway involves constructing a 2-chlorothiazole ring and then selectively removing the chlorine atom.

Mechanism & Logic[1]
  • Cyclization: Allyl isothiocyanate reacts with chlorine (or sulfuryl chloride) to form 2-chloro-5-(chloromethyl)thiazole (CCMT) . This is a "masked" form of the target.

  • Amination (Delépine Reaction): Direct amination with ammonia leads to over-alkylation (dimers). Therefore, Hexamethylenetetramine (Hexamine) is used to selectively generate the primary amine.

  • Hydrodehalogenation: The 2-chloro substituent—necessary for the initial cyclization stability—is removed via catalytic hydrogenation to yield the unsubstituted thiazole core.

  • Acylation: The free amine is capped with chloroacetyl chloride.

Workflow Diagram (Route A)

RouteA Start Allyl Isothiocyanate (Mustard Oil) Step1 Chlorination/Cyclization (Cl2 or SO2Cl2) Start->Step1 Inter1 2-Chloro-5-(chloromethyl)thiazole (CCMT) Step1->Inter1 Step2 Delépine Reaction (Hexamine, then HCl) Inter1->Step2 Inter2 2-Chloro-5-(aminomethyl)thiazole HCl Salt Inter1->Inter2 Avoids Dimerization Step2->Inter2 Step3 Hydrodehalogenation (H2, Pd/C, MgO) Inter2->Step3 Inter3 5-(Aminomethyl)thiazole Inter2->Inter3 Critical Step Step3->Inter3 Step4 Acylation (Cl-CH2-COCl, Base) Inter3->Step4 Final Target: 2-Chloro-N-(thiazol-5-ylmethyl)acetamide Step4->Final

Figure 1: The industrial workflow starting from Allyl Isothiocyanate. Note the critical hydrodehalogenation step.

Route B: The Classic Hantzsch Synthesis

This route avoids the 2-chloro intermediate entirely by using thioformamide (H-CS-NH2). However, thioformamide is unstable and difficult to handle, often requiring in situ generation.

Mechanism & Logic[1]
  • Precursor Prep: 1,1,3,3-Tetramethoxypropane is brominated/hydrolyzed to generate a reactive 2-bromo-malonaldehyde equivalent.

  • Condensation: Thioformamide condenses with the

    
    -halo aldehyde. The sulfur attacks the 
    
    
    
    -carbon, followed by cyclization of the nitrogen onto the aldehyde carbonyl.
  • Functionalization: The resulting 5-substituted thiazole (often an ester or aldehyde) must be converted to the amine.

Critical Flaw

The primary issue with this route is the regioselectivity and the stability of thioformamide. Unless specific conditions are met, this route often yields mixtures of isomers or suffers from low yields due to polymerization of the aldehyde precursor.

Experimental Protocol: The Optimized Route (Route A)

This protocol is based on the optimization of the CCMT pathway, ensuring high purity suitable for pharmaceutical applications.

Phase 1: Synthesis of 2-Chloro-5-(aminomethyl)thiazole (Delépine)

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): 1.0 eq[2]

  • Hexamethylenetetramine (Hexamine): 1.1 eq[1]

  • Ethanol (Absolute): 5 Vol

  • Conc. HCl: 2.5 eq

Procedure:

  • Quaternization: Dissolve CCMT in ethanol. Add Hexamine in portions. Heat to reflux for 4 hours. A thick white precipitate (the quaternary ammonium salt) will form.

  • Isolation: Cool to 0°C. Filter the salt and wash with cold ethanol. Note: Do not dry excessively; proceed to hydrolysis.

  • Hydrolysis: Suspend the salt in ethanol/water (1:1). Add Conc. HCl carefully. Reflux for 2 hours to cleave the hexamine core.

  • Workup: Concentrate under vacuum to remove formaldehyde by-products. The residue is 2-chloro-5-(aminomethyl)thiazole hydrochloride .

Phase 2: Hydrodehalogenation (The "Ritonavir" Step)

Safety Note: This step uses hydrogen gas and active catalysts.[3][4] Ensure proper grounding.

Reagents:

  • Substrate (from Phase 1): 1.0 eq

  • Pd/C (10% loading, 50% wet): 5 wt%

  • Magnesium Oxide (MgO): 1.1 eq (Acid scavenger)

  • Methanol: 10 Vol[5]

  • Hydrogen: 3–5 bar

Procedure:

  • Dissolve the amine hydrochloride in methanol.

  • Add MgO. Causality: MgO is crucial to neutralize the HCl generated during dechlorination. Stronger bases (NaOH) can ring-open the thiazole; weaker bases (Carbonates) may cause foaming.

  • Add Pd/C catalyst under nitrogen purge.

  • Hydrogenate at 40°C / 3–5 bar for 6–12 hours. Monitor by HPLC for the disappearance of the chlorinated species.

  • Filtration: Filter through Celite to remove Pd/C.

  • Free Basing: The filtrate contains the target amine salt. Carefully adjust pH to >10 with NaOH and extract with DCM or use directly in Schotten-Baumann conditions.

Phase 3: Acylation to Final Target

Reagents:

  • 5-(Aminomethyl)thiazole: 1.0 eq[2]

  • Chloroacetyl chloride: 1.1 eq

  • Triethylamine (TEA) or

    
    : 1.2 eq
    
  • Dichloromethane (DCM): 10 Vol

Procedure:

  • Dissolve 5-(aminomethyl)thiazole in DCM and cool to -10°C .

  • Add TEA.

  • Dropwise Addition: Add chloroacetyl chloride dissolved in DCM slowly, maintaining temperature < 0°C. Causality: Low temperature prevents the attack of the amine on the chloro group of the reagent (alkylation vs. acylation) and prevents bis-acylation.

  • Stir for 1 hour at 0°C, then warm to room temperature.

  • Quench: Add water. Separate layers. Wash organic layer with dilute citric acid (to remove unreacted amine) and brine.

  • Crystallization: Evaporate solvent. Recrystallize from EtOAc/Hexane.

Target Specification:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 98–102°C (Typical for acetamide derivatives).

  • Purity: >98% by HPLC.

Analytical Data & Validation

To validate the synthesis, the following spectral features must be confirmed.

TechniqueDiagnostic FeatureInterpretation
1H NMR (DMSO-d6)

9.0 (s, 1H)
H-2 of Thiazole: Confirms successful dechlorination. If doublet or missing, check for 2-Cl impurity.
1H NMR

7.8 (s, 1H)
H-4 of Thiazole: Confirms ring integrity.
1H NMR

4.5 (d, 2H)
-CH2-NH-: Methylene bridge connecting ring to amide.
1H NMR

4.1 (s, 2H)
Cl-CH2-CO-: Characteristic singlet of the chloroacetyl group.
HPLC Retention Time shift2-Cl precursor elutes later (more lipophilic) than the dechlorinated target.
Common Impurities[6][7]
  • Dimer (Bis-thiazole): Formed during the Delépine step if hexamine is insufficient.

  • 2-Chloro Analog: Incomplete hydrogenation in Phase 2.

  • Glycine Derivative: If chloroacetyl chloride reacts with moisture and then couples.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [6]

    • Source:Arkivoc, 2001 (vi), 94-99.[6]

    • Relevance: Provides the definitive comparison between the "Acetal" route and the "CCMT" route, validating the hydrodehalogenation str
    • URL:[Link]

  • Process for preparing 2-chloro-5-chloromethylthiazole.

    • Source: US Patent 6,214,998.[7]

    • Relevance: Optimized conditions for the chlorination of allyl isothiocyan
    • URL
  • Synthesis of Ritonavir and its intermediates. Source:Journal of Medicinal Chemistry, various issues (General Reference for Ritonavir structure and side-chain relevance). Context: Confirms the 5-thiazolylmethyl moiety is unsubstituted at the 2-position in the final drug substance.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-thiazol-5-ylmethyl-acetamide

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-N-thiazol-5-ylmethyl-acetamide. As a chlorinated organic compound, this substance requires specific handling procedures to mitigate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-N-thiazol-5-ylmethyl-acetamide. As a chlorinated organic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. The following procedures are grounded in established principles of chemical waste management and are designed to ensure a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment: The Rationale for Stringent Disposal

2-Chloro-N-thiazol-5-ylmethyl-acetamide is a halogenated organic compound. While specific toxicological data for this exact molecule is not extensively published, its structural components—a chloroacetamide group and a thiazole derivative—necessitate a cautious approach. The chloroacetamide moiety is present in compounds known for toxicity, and halogenated organics as a class pose environmental risks.

Based on data from structurally related compounds like 2-Chloroacetamide and 2-Chloro-5-(chloromethyl)thiazole, we can infer the primary hazards.[1][2][3][4][5] Handling and disposal procedures must be predicated on the assumption that this compound is harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[1][5]

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard CategoryInferred RiskRequired PPE and Handling Precautions
Acute Oral Toxicity Harmful/Toxic if swallowed.[1][3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][3]
Acute Dermal Toxicity Potentially toxic in contact with skin.[5]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6][7]
Eye Damage/Irritation Causes serious eye damage.[1][5]Wear chemical safety goggles or a face shield.[2][4][7]
Skin Sensitization May cause an allergic skin reaction.[3][4][5][6]Avoid all skin contact. Contaminated work clothing should not be allowed out of the workplace.[2][6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[5][6]Prevent release to the environment. Do not let the product enter drains or waterways.[1][7][8]

The core directive for disposal is therefore driven by the compound's classification as a halogenated organic waste . These compounds are persistent in the environment and require high-temperature incineration for complete destruction.[9] Improper segregation can lead to environmental contamination and significantly increased disposal costs.[10][11]

Core Principles of Compliant Disposal

Effective management of 2-Chloro-N-thiazol-5-ylmethyl-acetamide waste is built on three non-negotiable principles:

  • Segregation: This is the most critical step. Halogenated organic waste must never be mixed with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[9][10][12] This ensures the correct disposal pathway is utilized.

  • Containment: Waste must be stored in a designated, properly sealed, and compatible container to prevent leaks and vapor release. The container must be kept closed except when actively adding waste.[11][13]

  • Communication: Clear and accurate labeling is essential for safety and compliance. Anyone handling the waste container must be able to immediately identify its contents and associated hazards.[10][13]

Step-by-Step Disposal Protocol for 2-Chloro-N-thiazol-5-ylmethyl-acetamide

This protocol covers the lifecycle of the chemical waste from generation to readiness for pickup by your institution's Environmental Health and Safety (EHS) department.

Materials Required:

  • Designated halogenated organic waste container (typically glass or chemically resistant plastic, often color-coded or specifically labeled by your institution).[9][12]

  • Hazardous waste tag/label.[11]

  • Appropriate Personal Protective Equipment (PPE) as defined in Table 1.

  • Fume hood.

Procedure:

  • Container Preparation: a. Obtain a clean, empty waste container designated for halogenated organic waste .[9][12] b. Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[10][13] c. On the tag, clearly write the full chemical name: "Waste 2-Chloro-N-thiazol-5-ylmethyl-acetamide". Do not use abbreviations.[13] If it is in a solvent, list all components and their approximate percentages.

  • Waste Collection: a. All transfers of waste into the container must be performed within an operating chemical fume hood to minimize inhalation exposure.[11] b. Carefully pour or transfer the waste into the container, avoiding splashes. c. Securely close the container lid immediately after adding the waste. A container holding hazardous waste must remain sealed at all times unless waste is being added.[13]

  • Storage in a Satellite Accumulation Area (SAA): a. Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked. b. The container must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11][12] c. Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[11][13]

  • Preparing for Disposal: a. Do not overfill the container. A safe maximum is 90% of the container's total capacity to allow for vapor expansion.[12] b. Ensure the hazardous waste tag is complete, accurate, and legible. c. When the container is full or has been stored for the maximum allowable time per your institution's policy (e.g., 3 months), arrange for pickup from your EHS office.[12] Follow your institution's specific procedure for requesting a waste collection.[11]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: a. Alert all personnel in the immediate area. b. If the spill is large or involves highly volatile solvents, evacuate the laboratory and notify EHS and campus safety immediately.[11]

  • Contain and Clean (for minor spills): a. Ensure you are wearing appropriate PPE, including gloves, safety goggles, and a lab coat. b. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[8][11] Do not use combustible materials like paper towels to absorb large quantities. c. Sweep or scoop the absorbed material into a designated waste bag or container. d. Seal the container, label it as "Spill Debris with 2-Chloro-N-thiazol-5-ylmethyl-acetamide," and dispose of it as halogenated hazardous waste.[11]

  • Decontamination: a. Decontaminate the spill area according to your lab's standard operating procedures. b. Remove and dispose of any contaminated PPE as hazardous waste.[6]

  • First Aid:

    • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]

Visualized Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating chemical waste, ensuring 2-Chloro-N-thiazol-5-ylmethyl-acetamide is routed correctly.

G cluster_0 Waste Generation cluster_1 Segregation Decision cluster_2 Disposal Pathway cluster_3 Final Disposal start Generate Waste: 2-Chloro-N-thiazol-5-ylmethyl-acetamide is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated halogenated Halogenated Organic Waste (Green Labeled Carboy) is_halogenated->halogenated Yes non_halogenated Non-Halogenated Organic Waste (Black Labeled Carboy) is_halogenated->non_halogenated No (Organic, No Halogens) aqueous Aqueous Waste (Blue Labeled Carboy) is_halogenated->aqueous No (Inorganic/Aqueous) incineration Hazardous Waste Incineration halogenated->incineration

Caption: Waste segregation workflow for laboratory chemicals.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware. [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories. Temple University. [Link]

  • Organic solvent waste disposal guide. Kemicentrum, Lund University. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Scotchgard(TM) Resilient Floor Protector. 3M. [Link]

Sources

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